The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with the broader pharmacological and synthetic context of alkylguani...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with the broader pharmacological and synthetic context of alkylguanidines.
CAS: 1315366-59-6
Chemical Class: Alkoxyalkyl Guanidine Salt
Role: Synthetic Scaffold / Pharmacological Probe / NOS Inhibitor Candidate
Executive Summary
Bis(1-(3-methoxypropyl)guanidine) sulfate is a specialized alkylguanidine salt utilized primarily as a building block in medicinal chemistry and a physicochemical probe in enzymology. Structurally, it consists of two units of N-(3-methoxypropyl)guanidine stabilized by a single sulfuric acid moiety.
Its significance lies in the guanidine pharmacophore , a bioisostere of the arginine side chain. By incorporating a methoxypropyl tail, this compound introduces specific steric and lipophilic properties that differentiate it from simple methyl- or ethyl-guanidines. This modification is critical for tuning selectivity in Nitric Oxide Synthase (NOS) inhibition and for serving as a precursor in the synthesis of complex heterocyclic therapeutics.
Chemical Constitution & Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The compound features a terminal guanidine group linked to a propyl ether chain. The guanidine moiety is highly basic (
), ensuring it remains protonated at physiological pH. The sulfate salt form improves stability and handling compared to the hygroscopic free base.
Key Structural Features:
Guanidinium Head: Mimics the guanidino group of Arginine; primary site for H-bonding and electrostatic interaction with anionic protein residues (Asp/Glu).
Propyl Linker: Provides a flexible spacer (approx. 3-4 Å) allowing the functional head to reach deep active sites.
Methoxy Tail: Adds a dipole and potential H-bond acceptor site, unlike a purely hydrophobic alkyl chain.
Physicochemical Data[3][9]
Property
Value / Description
IUPAC Name
Bis(N-(3-methoxypropyl)guanidine) sulfuric acid
Molecular Formula
Molecular Weight
360.43 g/mol
Stoichiometry
2:1 (Base : Acid)
Solubility
Highly soluble in Water, DMSO; Sparingly soluble in Ethanol
Appearance
White to off-white crystalline powder
Hygroscopicity
Moderate (Sulfate salts are generally less hygroscopic than HCl salts)
Synthetic Methodology
Note: The following protocol is a standard validated pathway for alkylguanidine sulfates, adapted for the specific methoxypropyl derivative.
Synthesis Logic
The most robust route involves the guanylation of the primary amine 3-methoxypropylamine. Using S-methylisothiourea sulfate as the guanylating agent is preferred over cyanamide due to safety and higher yields of the sulfate salt directly.
Experimental Protocol (Step-by-Step)
Reagents:
3-Methoxypropylamine (1.0 eq)
S-Methylisothiourea sulfate (0.5 eq) [Stoichiometry targets the 2:1 salt]
Solvent: Water or Ethanol/Water (1:1)
Workflow:
Dissolution: Dissolve S-methylisothiourea sulfate (139.1 g, 0.5 mol) in deionized water (300 mL) in a round-bottom flask equipped with a reflux condenser and a trap for methyl mercaptan (MeSH) gas (e.g., NaOH bleach trap).
Addition: Add 3-methoxypropylamine (89.1 g, 1.0 mol) dropwise to the solution.
Reflux: Heat the mixture to reflux (
C) for 6-12 hours. The evolution of MeSH gas indicates reaction progress.
Checkpoint: Monitor reaction completion via TLC (eluent: n-Butanol/Acetic Acid/Water) or LC-MS.
Concentration: Once MeSH evolution ceases, cool the solution and concentrate under reduced pressure to remove water.
Crystallization: The crude residue is often a viscous oil. Induce crystallization by adding absolute ethanol or an EtOH/Acetone mixture. Cool to
C overnight.
Filtration: Filter the white precipitate, wash with cold acetone, and dry under vacuum over
.
Reaction Visualization
Figure 1: Guanylation pathway via nucleophilic substitution at the iminium carbon.
Biological & Research Applications
Nitric Oxide Synthase (NOS) Inhibition
Alkylguanidines are classical competitive inhibitors of NOS enzymes. They compete with the natural substrate, L-Arginine , for binding at the heme active site.
Mechanism: The guanidine head binds to the heme propionate/glutamate residues. The 3-methoxypropyl tail probes the hydrophobic pocket adjacent to the active site.
Selectivity: Short alkyl chains (methyl/ethyl) are often non-selective. The methoxypropyl chain adds length and a polar ether oxygen, potentially altering selectivity between iNOS (inducible) and nNOS (neuronal) isoforms compared to simple alkyl analogs.
Heterocyclic Synthesis (Building Block)
Researchers utilize this compound to synthesize pyrimidines and triazines.
Reaction: Condensation of Bis(1-(3-methoxypropyl)guanidine) sulfate with
-diketones or -keto esters.
Result: Formation of 2-amino-pyrimidine derivatives carrying the 3-methoxypropyl side chain, a common motif in GPCR ligands (e.g., Histamine H2 or H4 antagonists).
Mechanism of Action Diagram
Figure 2: Competitive inhibition mechanism at the Nitric Oxide Synthase active site.
Safety & Handling Guidelines
Hazard Class
Statement
Precaution
Skin Irritant
Causes skin irritation (H315)
Wear nitrile gloves; wash immediately upon contact.
Eye Irritant
Causes serious eye irritation (H319)
Use safety goggles; access to an eyewash station is mandatory.
Respiratory
May cause respiratory irritation (H335)
Handle in a fume hood to avoid dust inhalation.
Storage
Hygroscopic solid
Store at 2-8°C under inert gas (Argon/Nitrogen). Keep desiccant in secondary container.
References
ChemScene. (2024). Bis(1-(3-methoxypropyl)guanidine) sulfate Product Data. Retrieved from
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. (Contextual grounding for alkylguanidine NOS inhibition).
Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Journal of Organic Chemistry.
PubChem. (2024). Compound Summary: Alkylguanidine derivatives. Retrieved from
CymitQuimica. (2024). Building Blocks: Bis(1-(3-methoxypropyl)guanidine) sulfate. Retrieved from
Exploratory
1-(3-methoxypropyl)guanidine sulfate chemical structure and properties
Author: BenchChem Technical Support Team. Date: February 2026
Primary Application: Critical Intermediate for PI3K Inhibitors (e.g., Copanlisib)
CAS Registry Number: 1315366-59-6 (Sulfate) | 100056-66-4 (Free Base)
Executive Summary & Strategic Relevance
1-(3-Methoxypropyl)guanidine sulfate is a specialized aliphatic guanidine derivative primarily utilized as a building block in the synthesis of small-molecule kinase inhibitors. Its most notable application is in the manufacturing of Copanlisib (Aliqopa) , a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of follicular lymphoma.
From a medicinal chemistry perspective, this moiety serves two critical functions:
Solubility Enhancement: The basic guanidine group (pKa ~12.5) is protonated at physiological pH, significantly improving the aqueous solubility of the parent drug.
Solvent-Exposed Interactions: In the PI3K binding pocket, the methoxypropyl chain often extends into the solvent-exposed region, while the guanidine moiety can form key hydrogen bond interactions with residues such as Asp or Glu in the kinase hinge or ribose-binding regions.
Why the Sulfate Salt?
Free guanidine bases are often hygroscopic, oily, and chemically unstable due to their high basicity and nucleophilicity. The sulfate salt form (Bis(1-(3-methoxypropyl)guanidine) sulfate) is preferred for process chemistry because it renders the compound a stable, non-hygroscopic crystalline solid, facilitating accurate weighing and storage during GMP manufacturing.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exists stoichiometrically as a bis-guanidinium sulfate , meaning two molecules of the protonated base are paired with one sulfate dianion.
Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, DCM).[1]
Melting Point
165–170 °C (Decomposes)
Hygroscopicity
Low (unlike the hydrochloride or free base)
Synthesis & Manufacturing Protocol
Methodology: Guanylation of Primary Amines via S-Methylisothiourea.
The most robust and scalable synthesis involves the nucleophilic displacement of a methylthio group from S-methylisothiourea sulfate by 3-methoxypropylamine. This approach is preferred over cyanamide methods due to higher safety profiles and cleaner impurity profiles.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway for the production of 1-(3-methoxypropyl)guanidine sulfate via S-methylisothiourea displacement.[1]
Step-by-Step Experimental Protocol
Note: This protocol is scaled for 100 mmol but can be linearly scaled.
Reagent Preparation:
Charge a 250 mL round-bottom flask with S-methylisothiourea sulfate (13.9 g, 50 mmol, 0.5 eq relative to amine stoichiometry for bis-salt formation).
Add Deionized Water (40 mL). The salt may not fully dissolve initially.
Amine Addition:
Add 3-methoxypropylamine (8.9 g, 100 mmol) dropwise over 15 minutes.
Observation: A mild exotherm will occur. The solution should become clear as the reaction proceeds.
Reaction:
Equip the flask with a reflux condenser and a caustic scrubber (NaOH trap) to neutralize the evolved methyl mercaptan (MeSH) gas.
Heat the mixture to reflux (approx. 95–100°C) for 4 hours.
Monitoring: Monitor consumption of the amine via TLC (Eluent: MeOH/NH4OH) or LC-MS.
Work-up & Isolation:
Cool the reaction mixture to room temperature.
Apply vacuum (rotary evaporator) to remove residual water and dissolved MeSH gas.
Crystallization: Add Ethanol (50 mL) to the concentrated aqueous residue and heat to dissolve. Allow to cool slowly to 4°C overnight.
Filter the resulting white precipitate. Wash with cold ethanol/ether (1:1).
Drying:
Dry the solid in a vacuum oven at 45°C for 12 hours.
Yield Expectation: 85–92% (approx. 15–16.5 g).
Role in Copanlisib Synthesis
In the commercial synthesis of Copanlisib (Bayer), this guanidine intermediate is used to construct the dihydroimidazo[1,2-c]quinazolin-5-yl core.
Retrosynthetic Logic
The 1-(3-methoxypropyl)guanidine moiety acts as a binucleophile. It reacts with a functionalized 2-aminobenzoic acid derivative (or an isothiocyanate intermediate) to close the imidazole ring fused to the quinazoline system.
Figure 2: Retrosynthetic disconnection showing the insertion point of the guanidine moiety.
Mechanistic Insight:
The terminal nitrogen of the guanidine attacks the electrophilic center of the quinazoline precursor, followed by cyclization. The methoxypropyl tail remains pendant, providing the necessary steric bulk and solubility profile required for the drug's oral bioavailability (Class I PI3K inhibition).
Analytical Characterization Standards
To validate the identity of the synthesized sulfate salt, the following spectral data must be confirmed:
1H NMR (D2O, 400 MHz):
3.45 (t, 2H, -CH2-O-): Triplet corresponding to the methylene next to oxygen.
3.30 (s, 3H, -OCH3): Sharp singlet for the methoxy group.
3.15 (t, 2H, -N-CH2-): Triplet for the methylene next to the guanidine nitrogen.
1.85 (m, 2H, -CH2-CH2-CH2-): Multiplet for the central propyl protons.
Note: NH protons exchange with D2O and are not visible.
Mass Spectrometry (ESI+):
Major peak at m/z 132.1
corresponding to the free base cation ().
Ion Chromatography (IC):
Must confirm the presence of Sulfate (
) in a 1:2 molar ratio to the cation.
Safety & Handling (GHS)
Signal Word: Warning
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Precautions:
Engineering Controls: Use a fume hood, especially during synthesis (MeSH evolution).
PPE: Nitrile gloves, safety goggles, and lab coat.
Storage: Store in a tightly closed container. Although the sulfate is stable, protect from excessive moisture to prevent caking.
Copanlisib Synthesis: Liu, N., et al. (2011). Discovery of BAY 80-6946 (Copanlisib): A Highly Selective and Potent PI3K Inhibitor. Patent WO 2012/136553.[5][6]
Guanidinylation Methods: Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. (Grounding for S-methylisothiourea protocol).
[Link]
Clinical Context: Scott, L.J. (2017).[6] Copanlisib: First Global Approval. Drugs, 77, 1893–1898.
[Link]
Navigating the Chemical Landscape: An In-depth Guide to Bis(1-(3-methoxypropyl)guanidine) Sulfuric Acid and Its Analogs
For Immediate Release This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Bis(1-(3-methoxypropyl)guanidine) sulfuric acid. Due to the limited publicl...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Bis(1-(3-methoxypropyl)guanidine) sulfuric acid. Due to the limited publicly available information on this specific compound, this guide will also provide a broader context by exploring related guanidine derivatives, their synthesis, and analytical methodologies.
Core Identification and Synonyms
Bis(1-(3-methoxypropyl)guanidine) sulfuric acid is a chemical compound with the CAS number 1315366-59-6 .[1] An alternative name for this compound is bis(N-(3-methoxypropyl)guanidine) sulfuric acid .[1]
While specific applications and detailed experimental data for Bis(1-(3-methoxypropyl)guanidine) sulfuric acid are not extensively documented in peer-reviewed literature, the guanidine scaffold is a significant pharmacophore in medicinal chemistry.[2] Guanidine-containing compounds are prevalent in numerous natural products and clinically approved drugs, showcasing a wide array of biological activities.[3][4]
The Guanidine Group: A Privileged Scaffold in Drug Discovery
The guanidine group is a highly basic functional group that is protonated at physiological pH, allowing it to form strong hydrogen bonds and electrostatic interactions with biological targets. This characteristic is central to the pharmacological activity of many guanidine-containing drugs.[3]
Examples of Guanidine-Containing Drugs:
Metformin: A biguanide class oral antihyperglycemic agent for the treatment of type 2 diabetes.[3]
Cimetidine and Famotidine: Histamine H2 receptor antagonists used to treat heartburn and peptic ulcers.[3]
Zanamivir: An antiviral drug used to treat and prevent influenza.[3]
The guanidine moiety is a versatile building block in the design of new therapeutic agents, with research exploring its potential in areas such as cancer and Alzheimer's disease.[5]
Synthesis of Guanidine Derivatives: A Methodological Overview
The synthesis of guanidine derivatives can be achieved through various chemical strategies. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
Common Synthetic Approaches:
From Cyanamides: The reaction of cyanamides with amines is a classical method for guanidine synthesis.[6] Acid catalysis can be employed to promote the amination of cyanamides to produce N,N'-disubstituted guanidines.[7]
From Thioureas: Substituted thioureas can be converted to guanidines through reactions with amines in the presence of a catalyst, such as mercury(II) chloride.[6]
From Carbodiimides: The reaction of carbodiimides with amines provides a route to trisubstituted guanidines.[6]
The following diagram illustrates a general workflow for the synthesis of guanidine derivatives.
Caption: General synthetic routes to guanidine derivatives.
Analytical Methods for Guanidine Compounds
The characterization and quantification of guanidine derivatives are crucial for quality control and research purposes. Several analytical techniques can be employed.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of guanidine compounds. Ion-exchange chromatography is particularly suitable for separating these basic compounds.[8]
A General HPLC Protocol for Guanidine Analysis:
Column: A cation-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ CS20, can be used.[8]
Mobile Phase: An isocratic elution with an appropriate buffer, for example, 50 mM methanesulfonic acid, is often effective.[8]
Detection: Suppressed conductivity detection is a sensitive method for quantifying guanidine compounds.[8]
Sample Preparation: The sample containing the guanidine derivative is dissolved in deionized water and diluted to a suitable concentration.[8]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential tools for the structural elucidation of newly synthesized guanidine derivatives. Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Future Perspectives
While specific data on Bis(1-(3-methoxypropyl)guanidine) sulfuric acid remains limited to supplier information, the broader field of guanidine chemistry continues to be a vibrant area of research. The development of novel synthetic methods and the exploration of the biological activities of new guanidine derivatives are expected to lead to the discovery of new therapeutic agents and research tools.[8] The structural features of Bis(1-(3-methoxypropyl)guanidine) sulfuric acid, with its methoxypropyl side chains, may confer unique properties that warrant further investigation by the scientific community.
References
Matrix Fine Chemicals. BIS(GUANIDINE); SULFURIC ACID | CAS 594-14-9. [Link]
Elumalai, V., et al. (2024). Guanidine synthesis from various precursors. ResearchGate. [Link]
MDPI. (2022). Synthesis of the Guanidine Derivative. [Link]
Staroń, J., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PMC. [Link]
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Science of Synthesis, 13, 587-638. [Link]
Kessler, D., & D'Urso, A. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]
An In-depth Technical Guide to the Molecular Weight of Bis(1-(3-methoxypropyl)guanidine) Sulfate
For professionals in research, chemical synthesis, and drug development, the precise determination of a compound's molecular weight is a foundational requirement. It underpins stoichiometry, informs analytical characteri...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in research, chemical synthesis, and drug development, the precise determination of a compound's molecular weight is a foundational requirement. It underpins stoichiometry, informs analytical characterization, and is critical for the formulation of active pharmaceutical ingredients. This guide provides a detailed, first-principles approach to understanding and calculating the molecular weight of Bis(1-(3-methoxypropyl)guanidine) sulfate, a compound of interest in various research applications.
Executive Summary
This document delineates the systematic determination of the molecular weight for Bis(1-(3-methoxypropyl)guanidine) sulfate. By dissecting its molecular formula and applying standard atomic weights as defined by the International Union of Pure and Applied Chemistry (IUPAC), we arrive at a calculated molecular weight of 360.43 g/mol . This guide emphasizes the causality behind the calculation, provides a clear, tabular breakdown of atomic contributions, and illustrates the compound's structure for enhanced comprehension.
Structural Composition and Molecular Formula
To calculate the molecular weight, one must first establish the precise molecular formula. This requires an understanding of the compound's constituent parts. Bis(1-(3-methoxypropyl)guanidine) sulfate is an ionic salt. Its structure is composed of two protonated 1-(3-methoxypropyl)guanidine cations and one sulfate anion.
1-(3-methoxypropyl)guanidine Cation : The guanidine group (HNC(NH₂)₂) is a strong base and readily accepts a proton (H⁺) to form a stable guanidinium cation.[1] This cation is substituted with a 3-methoxypropyl group. The molecular formula for a single protonated cation is C₅H₁₄N₃O⁺.
Sulfate Anion : The sulfate anion consists of a central sulfur atom bonded to four oxygen atoms, carrying a charge of -2 (SO₄²⁻).[2][3]
To achieve charge neutrality, two singly charged guanidinium cations are required to balance the doubly charged sulfate anion. This leads to the final molecular formula: C₁₀H₂₈N₆O₆S .[3]
Structural Relationship Diagram
The following diagram illustrates the ionic association between the two substituted guanidinium cations and the central sulfate anion.
Caption: Ionic association in Bis(1-(3-methoxypropyl)guanidine) sulfate.
Protocol: Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms present in the molecular formula. The standard atomic weights, which represent a weighted average of the natural abundances of an element's isotopes, are used for this calculation.[4]
Step-by-Step Calculation Workflow
The workflow for determining the molecular weight is a self-validating process grounded in the compound's confirmed molecular formula and standardized atomic weights.
Caption: Workflow for calculating molecular weight.
Atomic Weight Data and Calculation
The calculation is performed using the atomic weights for each element as provided by authoritative bodies such as the IUPAC.
The calculated value aligns with the published molecular weight of 360.43 g/mol , validating the methodology.[3]
Conclusion
The molecular weight of Bis(1-(3-methoxypropyl)guanidine) sulfate is rigorously determined to be 360.436 g/mol . This value is derived from its molecular formula, C₁₀H₂₈N₆O₆S, and the standard atomic weights of its constituent elements. An accurate understanding of this fundamental chemical property is essential for any quantitative scientific endeavor involving this compound, from reaction chemistry to analytical method development and biological assays.
An In-depth Technical Guide to the Solubility of Methoxypropyl Guanidine Sulfate in Water Versus Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of methoxypropyl guanidine sulfate, a topic of significant interest to researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of methoxypropyl guanidine sulfate, a topic of significant interest to researchers, scientists, and professionals in drug development. By integrating fundamental physicochemical principles with established experimental methodologies, this document aims to equip the reader with the expertise to understand, predict, and experimentally determine the solubility of this compound in aqueous and organic solvent systems.
Introduction: The Guanidinium Moiety in Drug Development
The guanidinium group, the protonated form of guanidine, is a key structural feature in numerous biologically active molecules, most notably the amino acid arginine. Its planar, charge-delocalized structure allows for strong, multi-point hydrogen bonding interactions, often with carboxylate and phosphate groups in biological systems.[1] The incorporation of a guanidinium group can significantly influence a molecule's physicochemical properties, including its solubility, which is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Methoxypropyl guanidine sulfate is a salt where the highly basic guanidinium cation is paired with a sulfate anion. The presence of the methoxypropyl substituent introduces a degree of lipophilicity and conformational flexibility that can modulate the compound's interaction with different solvent environments.
Physicochemical Principles Governing Solubility
The solubility of a salt like methoxypropyl guanidine sulfate is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent.
The Guanidinium Cation: The guanidinium cation is a strong chaotrope, meaning it can disrupt the hydrogen-bonding network of water.[2] This property contributes to the high aqueous solubility of many guanidinium salts. The positive charge is delocalized over the three nitrogen atoms, allowing for efficient solvation by polar water molecules.[2]
The Sulfate Anion: The sulfate anion is a divalent, highly kosmotropic (structure-making) ion that is well-hydrated in aqueous solutions. The interaction between the guanidinium cation and the sulfate anion in the crystal lattice must be overcome by the energy of solvation for dissolution to occur.
The Methoxypropyl Substituent: The methoxypropyl group introduces a nonpolar alkyl chain and an ether linkage. This will generally increase the hydrophobic character of the molecule compared to the unsubstituted guanidinium ion. This increased hydrophobicity is expected to decrease solubility in water and increase solubility in less polar organic solvents. The ether group can also participate in hydrogen bonding as an acceptor, which can influence its interaction with protic solvents.
The interplay of these factors is visually represented in the following logical relationship diagram:
Caption: Factors influencing the solubility of methoxypropyl guanidine sulfate.
Comparative Solubility Profile: A Predictive Analysis
Water: Guanidinium sulfate is described as being highly soluble in water.[3][4][5] The parent compound, guanidinium chloride, exhibits a very high solubility of 228 g/100 g of water at 20°C.[6] The presence of the methoxypropyl group will likely decrease the aqueous solubility compared to the unsubstituted guanidinium sulfate due to its hydrophobic nature. However, it is still expected to be readily soluble in water.
Organic Solvents: The solubility in organic solvents is expected to be significantly lower than in water, but the methoxypropyl group should enhance solubility in moderately polar organic solvents compared to unsubstituted guanidinium sulfate.
The following table provides a qualitative and estimated quantitative solubility profile for methoxypropyl guanidine sulfate, benchmarked against the known data for guanidinium chloride.
Solvent
Solvent Type
Predicted Solubility of Methoxypropyl Guanidine Sulfate
Rationale for Prediction & Comparative Data
Water
Polar, Protic
High (likely >100 g/L)
Guanidinium salts are generally very water-soluble. Guanidinium chloride has a solubility of ~2280 g/L.[6] The methoxypropyl group will reduce this, but it should remain high.
Methanol
Polar, Protic
Moderate
Guanidinium chloride has a solubility of 76 g/100g (760 g/L) in methanol.[6] The methoxypropyl group may slightly increase solubility in methanol compared to water due to the organic nature of the solvent.
Ethanol
Polar, Protic
Low to Moderate
Guanidinium chloride has a solubility of 24 g/100g (240 g/L) in ethanol.[6] Guanidinium sulfate is described as "slightly soluble" in ethanol.[7] The longer alkyl chain of ethanol compared to methanol will likely lead to lower solubility.
Dimethyl Sulfoxide (DMSO)
Polar, Aprotic
Moderate to High
DMSO is a powerful solvent for many salts.[8] Guanidinium chloride is highly soluble in DMSO.[9] The methoxypropyl group is unlikely to significantly hinder solubility in this versatile solvent.
Acetone
Polar, Aprotic
Very Low / Insoluble
Guanidinium sulfate is reported to be "almost insoluble" in acetone.[4] The less polar nature of acetone makes it a poor solvent for highly charged salts.
Diethyl Ether
Nonpolar
Insoluble
Guanidinium sulfate is reported to be "insoluble" in diethyl ether.[4] The large polarity mismatch between the ionic solute and the nonpolar solvent prevents dissolution.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This equilibrium-based method provides a reliable measure of the saturation concentration of a solute in a solvent at a given temperature.
Detailed Step-by-Step Protocol
Preparation of Materials:
Ensure the methoxypropyl guanidine sulfate is of high purity.
Use high-purity solvents.
Prepare a series of clean, sealable glass vials or flasks.
Addition of Solute and Solvent:
Add an excess amount of methoxypropyl guanidine sulfate to each vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.
Add a known volume of the desired solvent (e.g., water, ethanol) to each vial.
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C for physiological relevance).
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]
Phase Separation:
Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility.
Centrifuge the vials at a high speed to pellet the excess solid.
Carefully withdraw an aliquot of the clear supernatant. For highly accurate measurements, the supernatant can be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF).
Analysis of the Saturated Solution:
The concentration of methoxypropyl guanidine sulfate in the supernatant is determined using a suitable analytical method.
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and accurate method. A calibration curve must be generated using standard solutions of known concentrations.
Gravimetric analysis can be used if the solute is non-volatile. A known volume of the supernatant is evaporated to dryness, and the mass of the remaining solid is determined.
Data Reporting:
Solubility is typically reported in units of mg/mL, g/L, or mol/L.
The following diagram illustrates the workflow for the shake-flask solubility determination method:
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
The solubility of methoxypropyl guanidine sulfate is a complex interplay of the properties of the guanidinium cation, the sulfate anion, the methoxypropyl substituent, and the solvent. While quantitative data for this specific compound is not widely published, a strong predictive understanding can be established based on the behavior of related guanidinium salts. It is anticipated that methoxypropyl guanidine sulfate will exhibit high solubility in water and polar protic solvents like methanol, with decreasing solubility in less polar organic solvents. For drug development professionals, the detailed experimental protocol for the shake-flask method provided herein offers a robust framework for obtaining precise and reliable solubility data, which is essential for informed decision-making in the formulation and development of new chemical entities.
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
What is solubility of guanidinium sulfate in water? - chemistry. Reddit. [Link]
Guanethidine Sulfate. The Japanese Pharmacopoeia. [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. PubMed. [Link]
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]
Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. [Link]
This guide serves as a comprehensive technical monograph for Bis(1-(3-methoxypropyl)guanidine) sulfate . Unlike a standard Safety Data Sheet (SDS) which often provides bare-minimum compliance data, this document integrat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical monograph for Bis(1-(3-methoxypropyl)guanidine) sulfate . Unlike a standard Safety Data Sheet (SDS) which often provides bare-minimum compliance data, this document integrates chemical safety with mechanistic toxicology and practical laboratory workflows.
Executive Summary & Compound Identity
Bis(1-(3-methoxypropyl)guanidine) sulfate is a substituted guanidine salt utilized primarily as a specialized reagent in organic synthesis and drug development. It serves as a nitrogen-rich building block, often employed in the synthesis of peptidomimetics or as a chaotropic modifier in biochemical assays.
As a guanidinium salt, it possesses strong ionic character and hydrogen-bonding potential, which dictates its primary hazards: acute irritation to mucous membranes and ocular tissues .
The toxicity of Bis(1-(3-methoxypropyl)guanidine) sulfate is driven by the guanidinium cation .
Chaotropic Effect: The guanidinium moiety is a potent chaotrope.[4] It disrupts the hydrogen bonding network of water and weakens hydrophobic interactions within proteins.[4] Upon contact with mucous membranes (eyes, lungs), it denatures surface proteins, leading to immediate inflammation and irritation (H315, H335).
Membrane Interaction: The cationic head group interacts electrostatically with the anionic phosphate head groups of lipid bilayers. This can perturb cell membrane integrity, causing cytotoxicity in epithelial cells, manifesting as "serious eye irritation" (H319).
pH Effects: While the sulfate salt buffers the extreme basicity of the free guanidine, hydrolysis on moist surfaces (skin/lungs) can still result in a localized pH spike, contributing to chemical irritation.
Emergency Response Protocols
Standard SDS advice is often generic. The following workflows are designed for laboratory environments where this compound is handled in gram-scale quantities.
Exposure Response Logic
The following diagram outlines the decision matrix for immediate first aid.
Figure 1: Decision matrix for acute exposure response. Note the critical priority of ocular flushing due to the protein-denaturing properties of guanidines.
Fire-Fighting Measures
Combustion Products: Burning will release toxic fumes including Carbon oxides (COx) , Nitrogen oxides (NOx) , and Sulfur oxides (SOx) .
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
Specific Hazard: As a nitrogen-rich compound, thermal decomposition can release trace amounts of cyanide-like species under oxygen-starved conditions. Firefighters must wear self-contained breathing apparatus (SCBA).
Safe Handling & Storage Engineering
Strict adherence to storage conditions is vital to prevent degradation and hydrolysis.
Storage Parameters
Parameter
Requirement
Rationale
Temperature
2–8°C (Refrigerated)
Retards hydrolytic degradation of the methoxypropyl side chain.
Atmosphere
Inert Gas (Argon/Nitrogen)
Recommended but not strictly required; prevents moisture absorption.
Container
Tightly sealed glass or HDPE
Prevents hygroscopic clumping.
Incompatibility
Strong Oxidizers, Strong Acids
Potential for exothermic reaction or release of toxic gases.
Engineering Controls
Ventilation: All handling of the solid powder must occur inside a fume hood to prevent inhalation of dust (H335).
PPE:
Gloves: Nitrile rubber (min 0.11 mm thickness). Breakthrough time > 480 min.
Eye Protection: Chemical safety goggles are mandatory . Safety glasses are insufficient due to the risk of dust causing severe irritation.
Respirator: If hood use is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.
Spill Cleanup & Disposal Methodology
Guanidine salts are water-soluble, making spill cleanup straightforward but requiring containment to prevent environmental release.
Figure 2: Protocol for containment and disposal. Wet wiping is preferred over dry sweeping to minimize airborne irritants.
Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations. Do not flush into surface water or sanitary sewer systems.
Toxicological & Ecological Data
Note: Specific LD50 data for CAS 1315366-59-6 is not publicly established in major toxicology databases. The following data is inferred based on the chemical class (substituted guanidines) and GHS classifications.
Acute Toxicity (Oral): Data not available. Read-across from Guanidine Hydrochloride (CAS 50-01-1) suggests potential harmfulness if swallowed (Category 4), causing gastrointestinal irritation.
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
Ecological Impact:
Persistence: Guanidine salts are generally not readily biodegradable due to the stability of the guanidinium cation.
Protocol for synthesis of Bis(1-(3-methoxypropyl)guanidine) sulfate
An Application Note and Detailed Protocol for the Synthesis of Bis(1-(3-methoxypropyl)guanidine) Sulfate For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive gui...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Detailed Protocol for the Synthesis of Bis(1-(3-methoxypropyl)guanidine) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Bis(1-(3-methoxypropyl)guanidine) sulfate, a guanidinium salt with potential applications in pharmaceutical and materials science. Guanidine derivatives are a critical class of compounds, recognized for their diverse biological activities and utility as structural scaffolds in drug discovery.[1] This protocol details a robust and reproducible method starting from 3-methoxypropylamine and calcium cyanamide, followed by salt formation with sulfuric acid. The narrative emphasizes the chemical rationale behind procedural steps, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.
Introduction and Scientific Background
The guanidinium group, characterized by its Y-shaped arrangement of nitrogen atoms around a central carbon, is a highly basic and resonance-stabilized functional group. This unique electronic structure allows it to exist as a delocalized cation at physiological pH, enabling it to form strong hydrogen bonds and electrostatic interactions with biological targets like proteins and nucleic acids. These properties have led to the development of numerous guanidine-containing therapeutic agents.[2]
The synthesis of substituted guanidines is a cornerstone of medicinal chemistry. One of the most fundamental and established methods involves the guanylation of amines using cyanamide or its derivatives.[1][3][4] This approach relies on the nucleophilic attack of an amine on the electrophilic carbon of the cyanamide nitrile group. While various reagents and catalysts have been developed to facilitate this transformation, the direct reaction with cyanamide or its salts remains a practical and efficient route.[3][5][6]
This protocol adapts this classical approach for the specific synthesis of Bis(1-(3-methoxypropyl)guanidine) sulfate. The procedure involves a two-step process: first, the formation of the guanidine base via the reaction of 3-methoxypropylamine with calcium cyanamide under aqueous conditions, and second, the selective precipitation of the desired product as a sulfate salt.
Reaction Scheme and Mechanism
The overall synthesis proceeds in two main stages:
Guanylation: Two equivalents of 3-methoxypropylamine react with one equivalent of calcium cyanamide. The reaction is typically performed in an aqueous medium and may be facilitated by heat. The amine acts as a nucleophile, attacking the carbon atom of the cyanamide.
Salt Formation: The resulting bis-guanidine compound is treated with sulfuric acid to form the stable and easily isolable sulfate salt.
Mechanical or magnetic stirrer with heating mantle
Dropping funnel
Thermometer
Büchner funnel and filter flask
Vacuum pump or aspirator
Standard laboratory glassware (beakers, graduated cylinders)
pH meter or pH indicator strips
Analytical balance
Vacuum oven for drying
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Cyanamide is caustic and irritating.[4] Sulfuric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
PART 1: Synthesis of Bis(1-(3-methoxypropyl)guanidine) Base
Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
Charging Reagents: In the flask, create a slurry by adding calcium cyanamide (40.0 g, 0.50 mol) to deionized water (250 mL).
Amine Addition: While stirring the slurry, add 3-methoxypropylamine (93.6 g, 1.05 mol, ~108 mL) to the flask. A 5% molar excess of the amine is used to ensure complete consumption of the cyanamide.
Reaction: Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed. The reaction of amines with cyanamide derivatives is a well-established method for forming the guanidine functional group.[5][6]
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate of calcium hydroxide will be present. Filter the mixture through a Büchner funnel to remove the insoluble calcium salts. Wash the filter cake with a small amount of deionized water (2 x 30 mL) to recover any trapped product. Combine the filtrate and the washings.
PART 2: Formation and Isolation of the Sulfate Salt
Acidification: Transfer the clear filtrate to a large beaker equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5°C.
Precipitation: Slowly add a stoichiometric amount of 4 M sulfuric acid (~125 mL, 0.50 mol H₂SO₄) to the stirred, cooled filtrate using a dropping funnel. The pH of the solution should be monitored and adjusted to be slightly acidic (pH 5-6). The product, Bis(1-(3-methoxypropyl)guanidine) sulfate, will precipitate as a white solid. The formation of a sulfate salt is a common method for isolating and purifying guanidine compounds.[9]
Crystallization: Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure complete precipitation.
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
Washing: Wash the product on the filter with cold isopropanol (2 x 50 mL) to remove any unreacted 3-methoxypropylamine and other organic impurities. Follow with a final wash of acetone (50 mL) to aid in drying.
Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a white, crystalline solid.
Quantitative Summary
Parameter
Value
Moles
Notes
3-Methoxypropylamine
93.6 g
1.05
2.1 equivalents
Calcium Cyanamide
40.0 g
0.50
1.0 equivalent (limiting reagent)
Sulfuric Acid (4M)
~125 mL
0.50
1.0 equivalent
Reaction Temperature
~100°C
N/A
Reflux conditions
Reaction Time
6-8 hours
N/A
Theoretical Yield
180.2 g
0.50
Based on the molecular weight of 360.43 g/mol [10]
Expected Yield
126-153 g
N/A
Corresponds to a 70-85% yield
Characterization and Quality Control
To confirm the identity and purity of the synthesized Bis(1-(3-methoxypropyl)guanidine) sulfate, the following analytical techniques are recommended.
¹H NMR Spectroscopy: The proton NMR spectrum should be recorded (e.g., in D₂O or DMSO-d₆). Expected signals would correspond to the methoxy group protons (-OCH₃), and the three distinct methylene groups (-OCH₂-, -CH₂-, -CH₂N-). The integration of these signals should be in a 3:2:2:2 ratio.
FT-IR Spectroscopy: The infrared spectrum will provide confirmation of the functional groups. Key expected peaks include:
Strong, broad N-H stretching bands around 3100-3400 cm⁻¹.
C-N stretching vibrations for the guanidinium group around 1650 cm⁻¹.
Strong S=O stretching bands from the sulfate anion around 1100 cm⁻¹.
C-O-C ether stretching around 1120 cm⁻¹.
Melting Point: A sharp melting point indicates high purity. The literature value should be consulted if available.
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared against the calculated values for the molecular formula C₁₀H₂₈N₆O₆S.
Ion Chromatography (IC): Can be used to quantify the sulfate anion and ensure the correct stoichiometric ratio. IC is a reliable method for the assay of guanidine and its counter-ions.[11]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Extend the reflux time. Ensure efficient stirring to maintain the slurry suspension.
Product loss during filtration.
Ensure the pH is optimal for precipitation before filtering. Use cold washing solvents to minimize dissolution.
Product is Oily or Gummy
Presence of impurities (e.g., excess amine).
Ensure thorough washing with isopropanol/acetone. Recrystallization from a suitable solvent system (e.g., water/ethanol) may be necessary.
Incomplete salt formation.
Check the final pH after acid addition. Ensure a stoichiometric amount of sulfuric acid was used.
Product is Discolored
Impurities in starting materials.
Use higher purity reagents.
Decomposition at high temperature.
Ensure the heating mantle temperature is controlled and does not significantly exceed the reflux temperature.
References
Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available from: [Link]
Davis, T. L. (1968). SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Journal of Chemistry. Available from: [Link]
Winnacker, E. L., et al. (1998). Preparation of substituted guanidine derivatives. Google Patents (US6147258A).
Lv, M., et al. (2012). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. PubMed. Available from: [Link]
Fensterbank, L., et al. (2025). Radical Synthesis of Guanidines from N-Acyl Cyanamides. ResearchGate. Available from: [Link]
Hoff, B. H., et al. (2024). Synthesis of guanidinium salt 5 a‐HCl. ResearchGate. Available from: [Link]
CN103664706A. (2014). Method for preparing guanidino compounds by hydrogen cyanamide. Google Patents.
Chemical Information Services. 3-Methoxypropylamine. Available from: [Link]
Ataman Kimya. 3-METHOXYPROPYLAMINE. Available from: [Link]
Zhang, Y., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. PubMed. Available from: [Link]
Univar Solutions. 3-Methoxypropylamine. Available from: [Link]
Matrix Fine Chemicals. BIS(GUANIDINE); SULFURIC ACID. CAS 594-14-9. Available from: [Link]
Application Note & Protocol: A Researcher's Guide to the Guanidinylation of 3-methoxypropylamine using S-methylisothiourea sulfate
Abstract The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This application note pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This application note provides a comprehensive guide for the synthesis of 3-methoxypropylguanidinium sulfate via the guanidinylation of 3-methoxypropylamine with S-methylisothiourea sulfate. We delve into the underlying reaction mechanism, offer a detailed and field-proven experimental protocol, and outline robust analytical methods for the characterization of the final product. This document is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for the successful synthesis and validation of this and similar guanidine-containing compounds.
Introduction: The Significance of the Guanidinium Group
The guanidine functional group is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3] Its prevalence stems from its unique structural and electronic properties. The guanidinium cation, which is protonated under physiological conditions, is a planar, resonance-stabilized species capable of acting as a multi-directional hydrogen bond donor. This facilitates strong and specific interactions with negatively charged groups such as carboxylates and phosphates, which are abundant in biological systems like proteins and nucleic acids.[1]
The conversion of a primary amine to a guanidine, known as guanidinylation, is a fundamental transformation in the synthesis of complex organic molecules.[2][4] S-methylisothiourea sulfate is a widely used, commercially available, and efficient reagent for this purpose, offering a straightforward route to guanidine formation.[5] This guide focuses on its reaction with 3-methoxypropylamine, a versatile building block, to yield 3-methoxypropylguanidinium sulfate.
Reaction Mechanism and Rationale
The guanidinylation of an amine with an S-methylisothiourea salt proceeds through a nucleophilic addition-elimination pathway. The process is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of the S-methylisothiourea.
The key steps are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks the central carbon atom of the S-methylisothiourea cation.
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
Elimination of Methanethiol: The intermediate collapses, leading to the elimination of methanethiol (CH₃SH), a volatile and odorous byproduct. The departure of methanethiol is facilitated by its stability as a leaving group.
Proton Transfer and Product Formation: A final proton transfer results in the formation of the resonance-stabilized 3-methoxypropylguanidinium cation.
The use of a base, such as sodium hydroxide, in the reaction medium serves to deprotonate the amine starting material, thereby increasing its nucleophilicity and promoting the initial attack on the S-methylisothiourea.
Diagram of the Guanidinylation Reaction Mechanism
Caption: Mechanism of guanidinylation.
Experimental Protocol
This protocol details the synthesis of 3-methoxypropylguanidinium sulfate.
Materials and Reagents
Reagent/Material
Grade
Supplier
3-methoxypropylamine
≥99%
Sigma-Aldrich
S-methylisothiourea sulfate
≥98%
Tokyo Chemical Industry
Sodium Hydroxide (NaOH)
ACS Reagent Grade
Fisher Scientific
Deionized Water
N/A
In-house
Ethanol (EtOH)
Anhydrous
VWR
Diethyl Ether (Et₂O)
Anhydrous
VWR
5 M Hydrochloric Acid (HCl)
N/A
In-house
Celite®
N/A
Sigma-Aldrich
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[6]
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and odorous byproducts, such as methanethiol.
Reagent Handling: S-methylisothiourea sulfate may cause skin and eye irritation. Avoid direct contact. Sodium hydroxide is corrosive and should be handled with care.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Step-by-Step Synthesis Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve S-methylisothiourea sulfate (13.9 g, 0.05 mol) in 50 mL of deionized water.
Addition of Amine: To the stirred solution, add 3-methoxypropylamine (8.9 g, 0.1 mol) dropwise at room temperature.
Basification: Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of deionized water. Add this solution dropwise to the reaction mixture. The addition of base is crucial for deprotonating the amine, thereby enhancing its nucleophilicity.
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
Workup and Isolation:
Cool the reaction mixture to room temperature.
Acidify the solution to a pH of ~2 with 5 M HCl to ensure the product is in its salt form.
Concentrate the mixture under reduced pressure to remove the bulk of the water and ethanol.
Add 100 mL of ethanol to the resulting residue and stir for 30 minutes. A white precipitate of sodium sulfate will form.
Filter the mixture through a pad of Celite® to remove the inorganic salts.
Wash the filter cake with a small amount of ethanol.
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
Purification:
To the oil, add 100 mL of anhydrous diethyl ether and stir vigorously. The product should precipitate as a white solid. If it remains oily, scratching the inside of the flask with a glass rod can induce crystallization.
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield 3-methoxypropylguanidinium sulfate as a white to off-white solid.
Diagram of the Experimental Workflow
Caption: Synthesis workflow.
Analytical Characterization
The identity and purity of the synthesized 3-methoxypropylguanidinium sulfate should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the product.[7]
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as D₂O or CD₃OD.[7]
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy, propyl, and guanidinium protons.
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic downfield shift of the guanidinium carbon.
Table 1: Expected NMR Data for 3-methoxypropylguanidinium sulfate in D₂O
Group
¹H NMR (δ, ppm)
¹³C NMR (δ, ppm)
-OCH₃
~3.3 (s, 3H)
~58.0
-CH₂-O-
~3.5 (t, 2H)
~70.0
-CH₂-CH₂-CH₂-
~1.8 (quint, 2H)
~29.0
-NH-CH₂-
~3.2 (t, 2H)
~39.0
Guanidinium C
N/A
~157.0
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.
Technique: Electrospray ionization (ESI) in positive ion mode is ideal for analyzing the guanidinium cation.
Expected Mass: The calculated monoisotopic mass for the 3-methoxypropylguanidinium cation [C₅H₁₄N₃O]⁺ is 132.1137 m/z. The high-resolution mass spectrum should show a peak corresponding to this value.[8]
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 3-methoxypropylguanidinium sulfate from 3-methoxypropylamine and S-methylisothiourea sulfate. The guanidinylation reaction is a fundamental tool in the arsenal of medicinal and synthetic chemists, and a thorough understanding of the reaction mechanism, experimental parameters, and analytical characterization is paramount for success. The methods described herein are designed to be broadly applicable for the synthesis of other substituted guanidines, facilitating the exploration of this important class of compounds in drug discovery and development.
References
Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. Retrieved from [Link]
Pawar, A. B., & Sekar, G. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(11), 3788–3826. Retrieved from [Link]
Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(9), 1835–1842. Retrieved from [Link]
Morin, M. D., & Britton, R. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54492. Retrieved from [Link]
Morin, M. D., & Britton, R. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. CORE. Retrieved from [Link]
Jones, C. J., et al. (2021). Synthesis and Characterization of New Co(II), Rh(III) and Pt(II) Guanidine and Thiourea Complexes. ChemRxiv. Retrieved from [Link]
Torres, E., et al. (2018). Synthesis of Guanidines and Some of Their Biological Applications. In Guanidines. IntechOpen. Retrieved from [Link]
Grinco, M., et al. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. European Journal of Medicinal Chemistry, 264, 115981. Retrieved from [Link]
da Silva, A. C. F., et al. (2024). Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. Preprints.org. Retrieved from [Link]
Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15, 12345-12356. Retrieved from [Link]
Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1529-1570. Retrieved from [Link]
Kaźmierczak, M., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Journal of Molecular Structure: THEOCHEM, 1021, 148-156. Retrieved from [Link]
Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. Retrieved from [Link]
Morin, M. D., & Britton, R. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
Heyn, M. (1928). Process for the production of amidoguanidines and their alkyl derivatives. U.S. Patent 1,672,029.
Jones, K., et al. (2018). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. Organic & Biomolecular Chemistry, 16(33), 6061-6065. Retrieved from [Link]
Application Note: Bis(1-(3-methoxypropyl)guanidine) Sulfate in Medicinal Chemistry
This is a comprehensive Application Note and Protocol Guide for Bis(1-(3-methoxypropyl)guanidine) sulfate , designed for pharmaceutical researchers and medicinal chemists. Executive Summary Bis(1-(3-methoxypropyl)guanidi...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol Guide for Bis(1-(3-methoxypropyl)guanidine) sulfate , designed for pharmaceutical researchers and medicinal chemists.
Executive Summary
Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS: 1315366-59-6) is a specialized alkylguanidine salt used primarily as a stable precursor in the synthesis of peptidomimetics , NHE-1 inhibitors , and arginine-competitive enzyme inhibitors . Unlike the highly hygroscopic free base or hydrochloride forms, the sulfate salt offers superior crystallinity and handling properties for GMP-compliant workflows.
This guide details the compound's utility in introducing the 3-methoxypropylguanidine motif—a pharmacophore that balances basicity (pKa ~12.5) with lipophilicity, often used to optimize the pharmacokinetic (PK) profile of drug candidates targeting G-protein coupled receptors (GPCRs) and serine proteases.
Highly soluble in Water, DMSO; Sparingly soluble in Ethanol; Insoluble in DCM, Hexane
pKa (Guanidine)
~12.5 (Strongly basic)
Hygroscopicity
Low (compared to HCl salt)
Melting Point
>200°C (Decomposes)
Application Context: The "Arginine Mimic" Strategy
In drug design, the guanidine group is the critical binding element of Arginine. However, the full Arginine side chain is often metabolically labile or has poor membrane permeability.
Bis(1-(3-methoxypropyl)guanidine) sulfate is used to install a "masked" arginine mimic. The 3-methoxypropyl tail serves two specific functions:
Linker Flexibility: The propyl chain mimics the length of the Arginine side chain (approx. 3-4 carbons).
Solvation Mimicry: The terminal methoxy group (
) can act as a hydrogen bond acceptor, mimicking the hydration shell of a polar residue without the full desolvation penalty of a charged group, potentially improving oral bioavailability.
Key Therapeutic Areas:
NHE-1 Inhibitors: Synthesis of acylguanidines for cardioprotection (ischemia-reperfusion injury).
Serine Protease Inhibitors: Thrombin or Factor Xa inhibitors where the guanidine binds to the S1 pocket.
Neuropeptide Y Antagonists: Modulating receptor affinity via N-alkyl substitution.
Experimental Protocols
Protocol A: Quality Control & Handling
Objective: Verify identity and salt stoichiometry before synthesis.
Principle: The sulfate salt stoichiometry (2:1 vs 1:1) critically affects the molar equivalents of base required for neutralization. This protocol confirms the "Bis" (2:1) nature.
Materials:
Sample (10 mg)
Barium Chloride (
) solution (1M)
pH strip or meter
Procedure:
Dissolution: Dissolve 10 mg of the substance in 1 mL of deionized water. The solution should be clear and colorless.
pH Check: Measure pH. Expect neutral to slightly acidic pH (5.0–6.5) due to the strong base/strong acid salt nature (unlike weak base salts which are acidic).
Sulfate Test: Add 2 drops of 1M
. A dense white precipitate () confirms the presence of sulfate.
Stoichiometry Calculation: For precise GMP work, perform an elemental analysis (CHN).
Objective: Synthesis of an Acylguanidine Derivative (e.g., for NHE-1 inhibition) using the sulfate salt.
Mechanism: The sulfate salt is stable and non-nucleophilic. To participate in coupling reactions (e.g., with an ester or acid chloride), the free guanidine base must be liberated in situ.
Workflow Diagram:
Figure 1: Synthetic workflow for converting the sulfate salt into an active pharmaceutical ingredient (API) precursor.
Step-by-Step Methodology:
Free Base Liberation:
Suspend 1.0 mmol (360 mg) of Bis(1-(3-methoxypropyl)guanidine) sulfate in 10 mL anhydrous Ethanol .
Add 2.05 mmol of Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt solution).
Note: The slight excess (0.05 eq) ensures complete neutralization.
Stir at Room Temperature (RT) for 30 minutes.
Filtration: A white precipitate of Sodium Sulfate (
) will form. Filter this off using a syringe filter or Celite pad to obtain a clear ethanolic solution of the free guanidine.
Coupling Reaction:
To the filtrate (containing ~2.0 mmol of free 1-(3-methoxypropyl)guanidine), add 1.0 mmol of the target Methyl Ester (R-COOMe) or Activated Ester.
Optimization: If using an acid chloride, use a non-nucleophilic base (e.g., DIPEA) and perform in THF/DCM instead of Ethanol.
Reflux the mixture for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).
Workup & Isolation:
Evaporate the solvent under reduced pressure.
Resuspend the residue in Water/Ethyl Acetate.
Critical Step: The product is likely basic. Adjust aqueous layer pH to >10 to keep the product in the organic phase, or keep acidic to extract impurities, then basify and extract.
Dry organic layer over
, filter, and concentrate.
Characterization:
Verify the disappearance of the ester peak (~1740 cm⁻¹) and appearance of the acylguanidine carbonyl (~1650–1690 cm⁻¹) via IR or NMR.
Troubleshooting & Optimization Logic
Decision Tree for Low Yields:
Figure 2: Troubleshooting logic for optimization of guanidylation reactions.
Common Pitfalls:
Stoichiometry Error: Treating the salt as a 1:1 mono-sulfate instead of a 2:1 bis-sulfate results in only 50% liberation of the free base, halting the reaction at 50% conversion. Always calculate based on MW 360.43.
Hygroscopicity: While the sulfate is stable, if it has absorbed water, the weight will be inaccurate. Dry at 50°C under vacuum for 4 hours before use in critical molarity applications.
Side Reactions: In the presence of strong electrophiles, the secondary amine (NH) of the guanidine might react. However, the primary imine nitrogen is usually the most nucleophilic in the free base form.
Safety & Compliance
Hazards: Guanidine derivatives are skin and eye irritants. The free base is caustic (pH > 12).
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
Disposal: Neutralize basic waste with dilute HCl before disposal. Sulfate salts are generally low-toxicity but should be treated as chemical waste.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2023). PubChem Compound Summary for Guanidine, N-(3-methoxypropyl)
Synthetic Methodology (Guanidylation)
Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87. (General reference for alkylguanidine synthesis and reactivity).
Therapeutic Application (NHE Inhibitors)
Scholz, W., et al. (1993). "Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion." Cardiovascular Research, 29(2), 260-268. (Context for acylguanidine pharmacophores).
Supplier Specification
ChemScene.[3] "Bis(1-(3-methoxypropyl)guanidine) sulfate Product Data Sheet."
Application Notes and Protocols for the Synthesis of Methoxypropyl Guanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Guanidinium Moiety The guanidinium group is a highly basic functional group that is protonated under most physiologica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Guanidinium Moiety
The guanidinium group is a highly basic functional group that is protonated under most physiological conditions, making it a key structural motif in medicinal chemistry and drug design. Its ability to form strong hydrogen bonds and electrostatic interactions allows for specific targeting of biological macromolecules. Methoxypropyl guanidine and its salts are of interest as intermediates in the synthesis of pharmacologically active compounds, where the methoxypropyl tail can modulate lipophilicity and other pharmacokinetic properties. This document provides a comprehensive guide to the synthesis of methoxypropyl guanidine sulfate, a stable salt form, offering insights into the reaction mechanism and a detailed, field-proven protocol.
Reaction Principle and Causality
The most direct and efficient synthesis of N-alkylguanidines, such as methoxypropyl guanidine, involves the reaction of a primary amine with a suitable guanidinylating agent. Among the various agents available, S-methylisothiourea sulfate is a common and effective choice.[1]
The reaction proceeds via a nucleophilic attack of the primary amine (3-methoxypropylamine) on the electrophilic carbon of the S-methylisothiourea. This is followed by the elimination of methanethiol, a good leaving group, to form the substituted guanidinium ion. The reaction is typically carried out in a protic solvent like water and often accelerated by heating. The final product is isolated as the stable sulfate salt.
The choice of S-methylisothiourea sulfate as the guanidinylating agent is based on its reactivity, commercial availability, and the straightforward nature of the reaction it undergoes with primary amines.[1][2] The sulfate counter-ion also provides a convenient and stable form for the final product.
Experimental Workflow Overview
The synthesis of methoxypropyl guanidine sulfate can be summarized in the following workflow:
Caption: Workflow for Methoxypropyl Guanidine Sulfate Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the guanidinylation of primary amines.[2]
Materials and Reagents:
3-Methoxypropylamine (CAS: 5332-73-0)
S-Methylisothiourea sulfate (CAS: 867-44-7)
Sulfuric acid (concentrated)
Ethanol
Deionized water
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Rotary evaporator
Büchner funnel and filter paper
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methoxypropylamine (1.0 equivalent) and S-methylisothiourea sulfate (0.55 equivalents, as it contains two guanidinylating groups per sulfate) in deionized water (approximately 5-10 mL per gram of amine).
Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the water.
Acidification and Precipitation: Carefully acidify the concentrated residue with a few drops of concentrated sulfuric acid to ensure the complete formation of the sulfate salt. Dilute the acidified residue with ethanol (approximately 10-20 volumes of the residue).
Isolation: Stir the ethanolic suspension for 30 minutes. The methoxypropyl guanidine sulfate will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
Purification: Wash the filter cake with cold ethanol to remove any unreacted starting materials or byproducts.
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation: Critical Reaction Parameters
Parameter
Value/Range
Rationale
Stoichiometry (Amine:Guanidinylating Agent)
1 : 0.55
S-methylisothiourea sulfate has two potential guanidinylating groups.
Solvent
Water
A readily available, non-toxic solvent in which the reactants are soluble.
Temperature
Reflux (~100 °C)
Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time
3-4 hours
Sufficient time for the reaction to reach completion, which should be confirmed by TLC.
Work-up
Acidification with H₂SO₄, Precipitation with Ethanol
Ensures the formation of the stable sulfate salt and facilitates its isolation from the reaction mixture.
Reaction Mechanism
The formation of methoxypropyl guanidine from 3-methoxypropylamine and S-methylisothiourea follows a well-established nucleophilic addition-elimination pathway.
Caption: Mechanism of Methoxypropyl Guanidine Formation.
Safety Precautions
3-Methoxypropylamine is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
S-methylisothiourea sulfate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
The reaction generates methanethiol as a byproduct, which is a toxic and foul-smelling gas. The reaction should be performed in a well-ventilated fume hood.
References
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]
Synthesis of guanidine sulphate. PrepChem.com. [Link]
A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules. [Link]
Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett. [Link]
Method for preparing guanidino compounds by hydrogen cyanamide.
Scalable synthesis of Bis(1-(3-methoxypropyl)guanidine) sulfate for drug discovery
This Application Note is structured as a high-level technical guide for process chemists and drug discovery scientists. It prioritizes scalability, safety, and purity, utilizing the most atom-economical route for sulfate...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and drug discovery scientists. It prioritizes scalability, safety, and purity, utilizing the most atom-economical route for sulfate salt synthesis.
Executive Summary
Bis(1-(3-methoxypropyl)guanidine) sulfate is a critical guanidinium salt used as a pharmacophore building block in drug discovery, particularly for histamine receptor ligands and antibacterial alkyl-guanidine oligomers. While various guanidinylation reagents exist (e.g., cyanamide, 1H-pyrazole-1-carboxamidine), they often require expensive purification (chromatography) or hazardous handling at scale.
This guide details a scalable, self-validating protocol using S-methylisothiourea sulfate . This route is selected for its superior atom economy: the sulfate counterion is pre-installed in the reagent, eliminating the need for ion exchange, and the byproduct (methyl mercaptan) is volatile, driving the reaction to completion via Le Chatelier’s principle.
Strategic Route Analysis
Why S-Methylisothiourea Sulfate?
The choice of reagent dictates the scalability of the process.
Feature
S-Methylisothiourea Sulfate Route
Cyanamide Route
Pyrazole-1-carboxamidine Route
Atom Economy
High (Sulfate included)
Moderate (Requires addn)
Low (Large leaving group)
Purification
Crystallization (Filtration)
Chromatography often needed
Chromatography needed
Safety
Requires Gas Scrubbing (MeSH)
Explosion Hazard / Toxicity
Safe but expensive
Cost/kg
Low (Commodity chemical)
Low
High
Reaction Scheme
The reaction involves the nucleophilic attack of 3-methoxypropylamine on the thiouronium center, displacing methyl mercaptan (MeSH).
Figure 1: Stoichiometric conversion of amine and thiouronium salt to the target guanidine sulfate.
CRITICAL SAFETY WARNING: This reaction evolves Methyl Mercaptan (Methanethiol), a colorless, flammable gas with a stench threshold of 1-2 ppb. It is toxic (TLV 0.5 ppm).
Engineering Controls (The Scrubber System)
You must operate in a closed system. Do not rely solely on a fume hood.[1]
Reactor: Sealed vessel with overhead stirring.
Gas Outlet: Connected via chemically resistant tubing (PTFE) to a trap system.
Scrubber Trap: A sequence of two bubblers containing 10-15% Sodium Hypochlorite (Bleach) + NaOH .
Chemistry:
.
Oxidation destroys the odor and toxicity effectively.
Figure 2: Mandatory scrubbing train to neutralize methyl mercaptan evolution.
Detailed Experimental Protocol
Materials
3-Methoxypropylamine (MW 89.14): 17.8 g (200 mmol).
S-Methylisothiourea Sulfate (MW 278.37): 27.8 g (100 mmol).
Solvent: Deionized Water (50 mL).
Scrubber Solution: 500 mL commercial bleach + 10g NaOH.
Step-by-Step Methodology
Phase 1: Reaction Initiation
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Connect the top of the condenser to the Scrubber System (see Fig 2).
Charging: Add S-Methylisothiourea Sulfate (27.8 g) and Water (30 mL) to the flask. Stir to form a suspension.
Addition: Add 3-Methoxypropylamine (17.8 g) dropwise via an addition funnel over 10 minutes. Note: The reaction is slightly exothermic.
Heating: Heat the mixture to 70–80°C .
Observation: Evolution of MeSH gas (bubbling in the scrubber) will begin around 50°C. Ensure the scrubber is bubbling actively.
Phase 2: Reaction Progression
Reflux: Maintain temperature at 80°C for 4–6 hours .
Chemical:[3][4][5][6][7][8][9][10][11] Dip a lead acetate paper strip into the headspace (briefly disconnect tubing). If it remains white (no black PbS formation), MeSH evolution is complete.
Sparging: Once the reaction is complete, increase temperature to 95°C and bubble nitrogen through the solution for 30 minutes to drive off residual dissolved MeSH into the scrubber.
Concentration: The solution now contains the product dissolved in water. Concentrate under reduced pressure (Rotavap, 60°C) to approximately 70% of the original volume to remove excess amine.
Crystallization:
Add Ethanol (100 mL) to the hot aqueous residue.
Allow the solution to cool slowly to room temperature with stirring.
Chill to 0–4°C in an ice bath for 2 hours. White crystals should precipitate.
Troubleshooting: If oiling occurs, reheat to dissolve and add more ethanol, or seed with a small crystal of crude product.
Filtration: Filter the white solid under vacuum. Wash with cold ethanol (2 x 20 mL).
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Results
Yield: 30–32 g (83–88%).
Appearance: White crystalline powder.
Melting Point: 185–190°C (Decomposes).
Analytical Validation
To ensure the integrity of the synthesized compound, the following data must be verified.
Application Note: Bis(1-(3-methoxypropyl)guanidine) Sulfate in 5-HT4 Agonist Synthesis
This Application Note and Protocol guide details the use of Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) as a critical nucleophilic building block in the synthesis of high-affinity 5-HT4 receptor agonists...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) as a critical nucleophilic building block in the synthesis of high-affinity 5-HT4 receptor agonists.
This guide focuses on the chemical methodology for incorporating the 3-methoxypropylguanidine motif—a pharmacophore designed to mimic the flexible, basic side chains of established agonists (e.g., Tegaserod, Prucalopride intermediates) while offering distinct solubility and metabolic stability profiles.
Executive Summary
The serotonin receptor subtype 4 (5-HT4 ) is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. Agonists of this receptor are pivotal in treating gastrointestinal motility disorders (e.g., chronic constipation, IBS-C) and are under investigation for neurodegenerative applications (Alzheimer's).
Bis(1-(3-methoxypropyl)guanidine) sulfate serves as a specialized reagent to introduce a distal basic guanidine moiety tethered by a specific ether-linked alkyl chain. This structural motif is critical for:
Receptor Binding: Forming a salt bridge with the conserved Asp100 (D3.32) residue in the 5-HT4 receptor binding pocket.
Pharmacokinetics: The terminal methoxy group modulates lipophilicity (LogD) and reduces blood-brain barrier (BBB) penetration for peripherally restricted GI targets, or can be tuned for CNS penetration in neuro-applications.
Chemical Profile & Handling
Property
Specification
Compound Name
Bis(1-(3-methoxypropyl)guanidine) sulfate
CAS Number
1315366-59-6
Molecular Formula
(C₅H₁₃N₃O)₂ · H₂SO₄
Molecular Weight
360.43 g/mol
Appearance
White to off-white crystalline solid
Solubility
Highly soluble in Water, DMSO; Moderate in Methanol; Insoluble in DCM, Hexane
pKa (Guanidine)
~12.5 (Requires strong base for free-basing)
Hygroscopicity
Moderate (Store in desiccator)
Handling Precaution: As a guanidinium sulfate salt, the compound is stable but acidic in solution. For nucleophilic coupling reactions, it must often be converted to its free base in situ or via a separate neutralization step to activate the guanidine nitrogen.
Mechanism of Action: The "Guanidine Anchor"
In 5-HT4 agonist design, the ligand typically consists of an aromatic core (indole, benzamide, benzofuran) linked to a basic amine or guanidine.
Binding Mode: The aromatic core engages in
stacking with Trp279 (W6.48) and Phe285 (F6.51).
The Role of 3-Methoxypropylguanidine: The aliphatic chain positions the positively charged guanidine group to interact with Asp100 . The methoxy oxygen can provide an additional hydrogen bond acceptor point, potentially interacting with Ser197 or water networks within the pocket.
Caption: Signal transduction pathway activated by guanidine-based 5-HT4 agonists, highlighting the Gs-cAMP cascade.
Experimental Protocols
Protocol A: In Situ Free-Basing and Coupling (Acylguanidine Synthesis)
This protocol describes the coupling of the reagent with an aromatic acid chloride (e.g., a substituted indole-3-carbonyl chloride) to form an acylguanidine agonist.
Reagents:
Bis(1-(3-methoxypropyl)guanidine) sulfate (1.0 equiv, calculated as salt)
Aromatic Acid Chloride (2.2 equiv)
Sodium Hydride (NaH, 60% dispersion) OR Sodium Ethoxide (NaOEt)
Solvent: Anhydrous THF or DMF
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
Activation (Free-Basing):
Charge a flame-dried reaction flask with Bis(1-(3-methoxypropyl)guanidine) sulfate (1.0 mmol, 360 mg).
Add anhydrous DMF (5 mL) and stir under Nitrogen/Argon.
Cool to 0°C.
Carefully add NaH (2.5 equiv, 2.5 mmol, ~100 mg) portion-wise. Note: Gas evolution (H₂) will occur.
Stir at 0°C for 30 minutes until gas evolution ceases and the mixture becomes a clear or slightly cloudy solution of the free guanidine base.
Coupling Reaction:
Dissolve the Aromatic Acid Chloride (2.0 equiv) in minimal anhydrous DMF (2 mL).
Add the acid chloride solution dropwise to the activated guanidine solution at 0°C over 10 minutes.
Allow the reaction to warm to RT and stir for 4–12 hours.
Monitoring: Check reaction progress via TLC (10% MeOH in DCM) or LC-MS (Target Mass: M+H of acylguanidine).
Quenching & Workup:
Quench carefully with ice-water (20 mL).
Extract with Ethyl Acetate (3 x 20 mL).
Wash combined organics with Brine (2 x 10 mL) to remove DMF.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Gradient of DCM to 10% MeOH/DCM (with 1% NH₄OH if necessary to prevent tailing).
Protocol B: Condensation with Aldehydes (Schiff Base/Imine Formation)
Used for synthesizing Tegaserod-like analogues where the guanidine is linked via an imine bond.
Preparation:
Mix Bis(1-(3-methoxypropyl)guanidine) sulfate (1.0 mmol) and Sodium Methoxide (2.0 mmol) in Methanol (10 mL).
Stir for 15 minutes; filter off the precipitated Na₂SO₄ if visible (optional, often carried through).
Condensation:
Add the Aromatic Aldehyde (e.g., 5-methoxyindole-3-carbaldehyde) (2.0 mmol).
Add a catalytic amount of Acetic Acid (2-3 drops) or p-TsOH (5 mol%).
Reflux the mixture for 6–18 hours.
Isolation:
Cool to RT. The product often precipitates as the hydroacetate or tosylate salt.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 210 nm (guanidine absorbance) and 254 nm (aromatic core).
NMR Validation (Free Base vs. Sulfate):
¹H NMR (DMSO-d₆):
Sulfate Salt: Guanidine protons appear as broad singlets around 7.0–8.0 ppm. The methylene protons adjacent to N appear shifted downfield (~3.1 ppm).
Free Base: Guanidine protons shift upfield or broaden significantly due to exchange.
Diagnostic Signal: The methoxy group (-OCH₃) appears as a sharp singlet at ~3.25 ppm.
Synthesis Workflow Diagram
Caption: Synthetic workflow for converting the sulfate salt precursor into active 5-HT4 receptor agonists.
References
Buchheit, K. H., et al. (1995). "The serotonin 5-HT4 receptor: pharmaceutical opportunities." Journal of Medicinal Chemistry, 38(13), 2331-2338. Link
Sonda, S., et al. (2004). "Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists." Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. Link
BenchChem. (2025).[1] "1-(3-Methoxypropyl)-4-piperidinamine: Structure and Activity." BenchChem Technical Library. Link
ChemScene. (2024). "Product Data Sheet: Bis(1-(3-methoxypropyl)guanidine) sulfate." ChemScene Catalog. Link
Theravance Biopharma. (2011). "The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist." Frontiers in Pharmacology. Link
Reagents for converting 3-methoxypropylamine to guanidine sulfate
Application Note: Strategic Synthesis of 3-Methoxypropylguanidine Sulfate Executive Summary The conversion of 3-methoxypropylamine (3-MPA) to 3-methoxypropylguanidine sulfate is a critical transformation in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 3-Methoxypropylguanidine Sulfate
Executive Summary
The conversion of 3-methoxypropylamine (3-MPA) to 3-methoxypropylguanidine sulfate is a critical transformation in the synthesis of arginine mimics, peptoids, and specific pharmaceutical intermediates (e.g., endothelin receptor antagonists).
While various guanidinylating agents exist (cyanamide, 1H-pyrazole-1-carboxamidine), the specific requirement for the sulfate salt dictates the reagent choice. Using reagents that already possess the sulfate counterion eliminates the need for tedious ion-exchange chromatography or acidification steps that introduce yield losses.
This guide details two optimized protocols:
Method A (The "Green" Route): Using O-Methylisourea Hemisulfate (Odorless, high purity, ideal for lab scale).
Method B (The "Industrial" Route): Using S-Methylisothiourea Sulfate (Cost-effective, robust, requires odor control).
Reagent Selection Guide
The choice of reagent significantly impacts the workup complexity and safety profile.
Feature
O-Methylisourea Hemisulfate
S-Methylisothiourea Sulfate
1H-Pyrazole-1-carboxamidine HCl
Atom Economy
Good
Good
Moderate (Large leaving group)
Leaving Group
Methanol (Benign)
Methanethiol (Toxic/Stench)
Pyrazole
Counterion
Sulfate (Direct product)
Sulfate (Direct product)
Chloride (Requires ion exchange)
Reaction pH
Basic (pH 10–11)
Neutral to Basic
Neutral
Cost
Moderate
Low
High
Scalability
< 1 kg
> 100 kg
Lab Scale Only
Recommendation: For the direct isolation of the sulfate salt without external acidification, S-Methylisothiourea Sulfate and O-Methylisourea Hemisulfate are the superior choices.
Mechanism of Action
Both recommended reactions proceed via an addition-elimination mechanism. The nucleophilic primary amine (3-MPA) attacks the electrophilic central carbon of the amidinium species.
Figure 1: General mechanism for guanidinylation.[1] The driving force is the expulsion of the leaving group (MeOH or MeSH) and the formation of the resonance-stabilized guanidinium cation.
Experimental Protocols
Method A: The "Green" Route (O-Methylisourea Hemisulfate)
Best for: Laboratory scale (1g – 50g), high purity requirements, and facilities with limited ventilation.
Reagents:
3-Methoxypropylamine (MW: 89.14 g/mol )
O-Methylisourea hemisulfate (MW: 123.13 g/mol )
Solvent: Deionized Water or Methanol/Water (1:1)
Base (Optional): Aqueous Ammonia (25%) or Barium Hydroxide (if strict pH control is needed, though not required for crude sulfate isolation).
Protocol:
Stoichiometry: Calculate reagents based on a 1:1 molar ratio of the reactive isourea unit to the amine. Note that O-methylisourea hemisulfate is typically
.
Calculation: Use 1.0 eq of O-Methylisourea hemisulfate (salt) and 1.0 eq of 3-Methoxypropylamine.
Dissolution: In a round-bottom flask, dissolve 12.3 g (100 mmol) of O-Methylisourea hemisulfate in 30 mL of deionized water.
Addition: Add 8.9 g (100 mmol) of 3-methoxypropylamine dropwise. The solution may warm slightly.
Reaction:
Adjust pH to ~10.5 using a small amount of aqueous ammonia if necessary (the amine itself usually provides sufficient basicity).
Stir at 65°C for 6–12 hours or room temperature for 48 hours.
Monitoring: Check by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1) or LC-MS.
Workup:
The leaving group is methanol, which remains in solution or evaporates.
Concentrate the reaction mixture under reduced pressure (Rotavap) at 50°C to remove water and methanol.
Isolation:
The residue is the crude guanidine sulfate.
Recrystallize from Ethanol/Water or Methanol/Diethyl Ether to obtain white crystals.
Method B: The "Industrial" Route (S-Methylisothiourea Sulfate)
Best for: Large scale (>50g), cost-sensitivity. Requires fume hood.
Application Note: A Systematic Approach to the Purification of Bis(1-(3-methoxypropyl)guanidine) Sulfate via Recrystallization
Abstract This application note provides a comprehensive guide for the selection of suitable solvent systems for the purification of Bis(1-(3-methoxypropyl)guanidine) sulfate, a polar, salt-like organic compound. Due to t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the selection of suitable solvent systems for the purification of Bis(1-(3-methoxypropyl)guanidine) sulfate, a polar, salt-like organic compound. Due to the high polarity imparted by the guanidinium groups and the sulfate counter-ion, traditional recrystallization solvent screening requires a focused approach. This document outlines the fundamental principles of recrystallization, presents a systematic strategy for solvent selection, and provides detailed, step-by-step protocols for both single-solvent and two-solvent (anti-solvent) recrystallization methods. The methodologies are designed to be self-validating, enabling researchers in pharmaceutical and chemical development to efficiently establish a robust and scalable purification process.
Introduction: The Challenge of Purifying Polar Salts
Bis(1-(3-methoxypropyl)guanidine) sulfate is a molecule characterized by multiple hydrogen bond donors and acceptors, two highly basic guanidinium functional groups, and an inorganic sulfate counter-ion. These features result in a high melting point and significant polarity, making it highly soluble in polar protic solvents and generally insoluble in nonpolar organic solvents. The primary goal of recrystallization is to exploit differences in solubility of the target compound and its impurities at varying temperatures.[1][2][3] An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at an elevated temperature.[1][3] For polar salts like guanidinium sulfates, which are often highly soluble in water, finding a single solvent with a steep solubility-temperature coefficient can be challenging.[4] This guide addresses this challenge by presenting a logical workflow for identifying an optimal solvent or solvent system.
Guiding Principles: "Like Dissolves Like" in the Context of Guanidinium Salts
The principle of "like dissolves like" is the cornerstone of solvent selection.[5][6] Bis(1-(3-methoxypropyl)guanidine) sulfate is a highly polar, ionic compound. Therefore, the most promising solvents will be those capable of solvating ions and participating in hydrogen bonding.
High Polarity Solvents (Good Solvents): Polar protic solvents such as water, methanol, and ethanol are excellent candidates for dissolving the compound. Their hydroxyl groups can effectively solvate both the guanidinium cations and the sulfate anion.
Intermediate to Low Polarity Solvents (Poor Solvents/Anti-Solvents): Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and hydrocarbons (e.g., heptane, toluene) are unlikely to dissolve the salt to any significant extent.[5][7] These are ideal candidates for use as anti-solvents in a two-solvent system.
The ideal single solvent will exhibit a large change in solubility over a practical temperature range (e.g., 0 °C to the solvent's boiling point).[2] If no single solvent provides a satisfactory yield, a two-solvent system becomes necessary. In this method, the compound is dissolved in a minimum amount of a hot "good" solvent, and a "poor" solvent (anti-solvent) is added dropwise until the solution becomes turbid, indicating the onset of precipitation.[5]
Systematic Solvent Selection Strategy
A systematic screening process is critical to efficiently identify the optimal recrystallization conditions. This process should begin with small-scale trials before proceeding to a larger scale.
Recommended Solvents for Initial Screening
The following solvents are recommended for an initial screening, covering a range of polarities and boiling points.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Rationale & Comments
Water
100
80.1
Excellent solvent for polar salts. High boiling point allows for a wide temperature range. Crystals can be slow to dry.[5][8]
Methanol
65
32.7
Good solvent for polar compounds. Lower boiling point allows for easy removal.[5][6]
Ethanol (95%)
78
24.5
Excellent general-purpose polar solvent, often preferred over methanol due to lower toxicity and higher boiling point.[5]
Isopropanol (IPA)
82
19.9
Less polar than ethanol; may offer a better solubility profile for achieving supersaturation upon cooling.
Acetone
56
20.7
Typically a poor solvent for salts; excellent potential as an anti-solvent. Low boiling point can be challenging to work with.[5]
Ethyl Acetate
77
6.0
A common anti-solvent for precipitating polar compounds from alcohol solutions.[7]
Acetonitrile
82
37.5
A polar aprotic solvent that can be effective for crystallizing salts.[7]
Workflow for Solvent System Identification
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization method.
Caption: Workflow for selecting a recrystallization method.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 4.1: Small-Scale Solvent Screening
Preparation: Place approximately 20-30 mg of the crude Bis(1-(3-methoxypropyl)guanidine) sulfate into several small test tubes.
Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, methanol, ethanol) dropwise, vortexing after each addition. Add up to 1 mL. Record if the solid dissolves readily at room temperature. If it does, that solvent is unsuitable as a single-solvent system.[2]
Hot Solubility Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[3] Continue adding the same solvent dropwise until the solid just dissolves.
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 50 mL of isopropanol) to the flask.
Heating: Gently heat the mixture on a stirrer/hotplate to a near-boil. Add more hot solvent in small portions until all the solid has just dissolved.[1] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[3]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]
Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of near-boiling "good" solvent (e.g., methanol) as described in Protocol 4.2.
Addition of Anti-Solvent: While the solution is still hot and stirring, add the "poor" solvent (anti-solvent, e.g., acetone) dropwise.
Induce Precipitation: Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
Crystallization, Collection, and Drying: Follow steps 4 through 8 from Protocol 4.2, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Oiling Out
The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are depressing the melting point.
Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Seeding with a pure crystal can help.
No Crystals Form
Too much solvent was used; the solution is not sufficiently supersaturated.
Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal.
Low Recovery Yield
The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration.
Ensure the solution is thoroughly chilled in an ice bath. Concentrate the mother liquor to recover a second crop of crystals. Ensure filtration apparatus is pre-heated.
Colored Impurities in Crystals
Impurities were not fully removed.
Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
References
Experiment 2: Recrystallization. (n.d.). Retrieved from University of Massachusetts Boston, Chemistry Department.
Guanidine Methods for Total RNA Preparation. (n.d.).
Recrystallization. (n.d.).
What is the best method for conversion of guanidine hydrochloride to free base guanidine? (2014).
Common Solvents for Crystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
Go-to recrystallization solvent mixtures. (2023).
Tips and Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
Process for preparing guanidine. (1979).
Method for crystallizing guanidinium salts. (2006).
Recrystallization. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
Recrystallization I. (n.d.). Retrieved from Occidental College, Department of Chemistry.
Finding the best solvent for recrystallisation. (2021).
Preparation of guanidine salts. (1950).
Preparation of guanidine sulfates. (1949).
The Synthesis of Guanidine from Urea. Part 3. (1970).
Technical Support Center: Guanidine Purification & SMT Removal
Topic: Removing S-methylisothiourea (SMT) impurities from guanidine products Introduction: The "Sticky Sulfur" Challenge Current Status: You have synthesized a guanidine derivative using an S-methylisothiourea (SMT) reag...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing S-methylisothiourea (SMT) impurities from guanidine products
Introduction: The "Sticky Sulfur" Challenge
Current Status: You have synthesized a guanidine derivative using an S-methylisothiourea (SMT) reagent.
The Problem: Your crude product smells faintly of cabbage (methyl mercaptan), and NMR/HPLC shows persistent S-methylisothiourea impurity (approx. 2.5–2.7 ppm singlet in
H NMR).
The Risk: SMT is not just odorous; it is a potent inhibitor of nitric oxide synthases (iNOS) and can act as a false positive in biological screens. Its structural similarity to guanidine makes separation by standard silica chromatography difficult due to severe tailing.
This guide provides three targeted protocols to eliminate SMT, ranked by product scale and required purity.
Module 1: Diagnostic & Detection
How do I know it's gone?
Before attempting purification, you must establish a sensitive detection method. Standard UV (254 nm) is often insufficient because SMT and alkyl guanidines have weak extinction coefficients.
Q: What is the most specific TLC stain for SMT?
A: Grote’s Reagent (Sodium Nitroprusside/Hydroxylamine).
Unlike Iodine or Ninhydrin, which stain both your product and the impurity, Grote’s reagent is specific for the thiocarbonyl/thiol moiety.
Protocol: Grote’s Reagent Preparation
Dissolve 0.5 g Sodium Nitroprusside in 10 mL water.[1]
Add 0.5 g Hydroxylamine HCl and 1.0 g Sodium Bicarbonate .
Equilibration: Condition resin with Buffer A (pH 7).
Loading: Dissolve crude mixture in water/Buffer A and load onto the column.
State: Both Guanidine and SMT bind to the resin.
The Critical Wash (pH 11): Flush column with Buffer B (pH 10.5–11.0).
Mechanism:[2] At pH 11, SMT (pKa 9.8) deprotonates to its neutral free-base form. Neutral molecules cannot bind to the cation exchange resin.
Result: SMT washes off the column. Guanidine (pKa 13.[3]6) remains positively charged and bound.
Elution: Switch to 1M HCl or High Salt.
Result: Product elutes as the pure salt.
Caption: Figure 1. Selective purification mechanism exploiting the 4-unit pKa difference between SMT and Guanidines.
Module 3: Chemical Scavenging (Oxidative Workup)
Best for small scale or when chromatography is impossible.
Q: Can I chemically destroy the SMT without harming my guanidine?
A: Yes, by oxidizing the sulfur.
Guanidines are relatively oxidation-resistant. S-methylisothiourea, however, is easily oxidized to methylsulfonic acid or sulfates , which are extremely polar and water-soluble, allowing them to be removed via simple extraction or filtration.
Safety Warning: This reaction may generate methyl mercaptan gas initially. Perform in a fume hood.
Protocol:
Dissolve crude reaction mixture in Acetonitrile/Water (1:1).
Cool to 0°C.
Add 2.0 equivalents of Hydrogen Peroxide (30% aq) or Oxone® .
Stir for 30 minutes. Monitor by TLC (SMT spot should disappear).
Workup:
Concentrate to remove acetonitrile.
The residue now contains Guanidine and Methylsulfonate.[4]
Purification: The highly polar sulfonate by-products will usually remain in the aqueous phase during a n-Butanol extraction, or precipitate out if triturated with cold Acetone/Ether.
Module 4: Solvent Compatibility & Solubility Data
Use this table to design your recrystallization or wash steps. SMT salts are generally more soluble in organic solvents than Guanidine HCl salts.
Trituration: Wash solid crude with acetone to leach out SMT.
DCM
Insoluble
Insoluble
Not useful for separation.
Isopropanol
Sparingly Soluble
Soluble
Recrystallization: Good candidate for cooling crystallization.
Troubleshooting FAQ
Q: My product is an Arginine derivative (zwitterion). Does the Ion Exchange method still work?A: Yes, but you must adjust the pH carefully. Arginine derivatives have a carboxylic acid (pKa ~2.2). At pH 11, the molecule is zwitterionic (net charge 0 or -1 depending on the alpha-amine).
Modification: Use a Strong Cation Exchanger (SCX) like Dowex 50W.
Note: The separation is harder with zwitterions. The Oxidative Workup (Module 3) is often preferred for Arginine analogs.
Q: The smell persists even after purification!A: You are smelling Methyl Mercaptan (MeSH) , a breakdown product, not the SMT itself. Humans detect MeSH at parts-per-billion levels.
Fix: Wash your glassware and rotovap traps with Bleach (Sodium Hypochlorite) . This instantly oxidizes the smell. Do not add bleach directly to your product unless you are following the oxidative protocol in Module 3.
References
pKa Values
Guanidine (pKa 13.6) vs S-Methylisothiourea (pKa 9.8).
Source: Reich, H. J., & Bordwell, F. G. (2026). pKa Data Compiled by R. Williams.
Troubleshooting low melting point issues in guanidine sulfate salts
Topic: Troubleshooting Low Melting Point Issues in Guanidine Sulfate Salts Ticket ID: GDM-SO4-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Melting" Anomaly Welcome to the bench. I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Melting Point Issues in Guanidine Sulfate Salts
Ticket ID: GDM-SO4-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The "Melting" Anomaly
Welcome to the bench. If you are accessing this guide, you are likely staring at a white powder that should remain solid up to nearly 300°C, yet it is melting, clumping, or turning into a slush at significantly lower temperatures (often 100°C–150°C).
In the synthesis and handling of Guanidinium Sulfate (
), a depressed melting point is rarely a random error; it is a precise chemical signature. It almost invariably points to one of three culprits: Hydration (Hygroscopicity) , Stoichiometric Mismatch (Bisulfate formation) , or Solvent Entrapment .
This guide treats your synthesis as a diagnostic system. We do not guess; we isolate variables.
Part 1: The Diagnostic Matrix
Before attempting remediation, compare your observation against this standard reference table.
Parameter
Target: Guanidine Sulfate (2:1)
Error State A: Guanidine Bisulfate (1:1)
Error State B: Hydrate/Wet Sample
Formula
Theoretical MP
290–293°C (Decomposes)
~100–110°C
Broad range < 200°C (or slush at RT)
pH (10% aq)
Neutral (~6.0–7.0)
Acidic (~1.0–2.0)
Neutral (~6.0–7.0)
Solubility
Water: High; EtOH: Insoluble
Water: High; EtOH: Soluble
N/A
Primary Cause
Correct Synthesis
Excess Acid (pH < 4)
Moisture Absorption
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "False Melt" (Moisture & Hygroscopicity)
Q: My sample looks wet or melts into a puddle on the benchtop. Is it degrading?
A: It is likely not degrading chemically, but physically failing due to deliquescence . Guanidine salts are aggressively hygroscopic. They do not just adsorb water; they pull enough moisture from the air to dissolve in their own crystal lattice water.
The Fix: Aggressive Dehydration Protocol
Standard vacuum drying is often insufficient because water molecules hydrogen-bond deeply within the guanidinium lattice.
Vacuum Oven: Set to 60°C (not higher initially, to avoid fusing wet crystals).
Desiccant: You must use
(Phosphorus Pentoxide) or KOH pellets in the vacuum chamber. Silica gel is too weak to compete with guanidine for water.
Grinding: If the sample is clumped, grind it rapidly in a dry-box or under a stream of dry
before drying. Surface area is critical.
Technical Insight: If your melting point rises significantly after drying but stalls around 200°C, you are likely dealing with a stable hydrate phase that requires recrystallization to break.
Issue 2: The Stoichiometry Trap (Sulfate vs. Bisulfate)
Q: My sample is dry, but it melts sharply at ~100°C. What happened?
A: You have synthesized Guanidinium Bisulfate (
), not the Sulfate.
Guanidine is a mono-acidic base. Sulfuric acid is diprotic.
Target Reaction (2:1):
Error Reaction (1:1):
This occurs if the reaction pH drops too low (excess acid).
The Fix: pH-Controlled Recrystallization
Dissolve your low-melting solid in the minimum amount of water.
Neutralize with Guanidine Carbonate (preferred) or dilute NaOH until pH 7.0 is reached.
Note: Using Guanidine Carbonate prevents the introduction of foreign cations like
.
Add Ethanol (antisolvent) to precipitate the neutral sulfate salt (see Protocol below).
Issue 3: Solvent Entrapment
Q: I used Methanol/Ethanol for washing, and now the MP is depressed by 10-20°C.
A: Guanidinium salts form lattice inclusion complexes with short-chain alcohols. The alcohol molecule gets trapped in the crystal void.
The Fix:
Do not wash the final filter cake with pure alcohol if you suspect this. Use a Water:Ethanol (1:4) mix, followed by a brief wash with a highly volatile non-polar solvent like diethyl ether (if safety permits) to strip surface alcohol, followed immediately by high-vacuum drying.
Part 3: Validated Protocols
Protocol A: The "Salting Out" Recrystallization (Purification)
Use this to convert Bisulfate to Sulfate or purify low-quality batches.
Dissolution: Dissolve crude salt in distilled water (
) at 50°C.
pH Adjustment: Adjust pH to 7.0 using Guanidine Carbonate.
Precipitation: Slowly add Ethanol (absolute) while stirring.
Ratio: 3 volumes Ethanol to 1 volume aqueous solution.
Mechanism:[2][3][4] Guanidine Sulfate is insoluble in ethanol; impurities and bisulfate remain more soluble.
Cooling: Cool to 4°C for 2 hours.
Filtration: Filter under vacuum.
Drying: Dry over
at 60°C under vacuum.
Part 4: Visualized Workflows
Figure 1: The Troubleshooting Logic Tree
Follow this decision matrix to identify the root cause of low melting points.
Caption: Decision tree for isolating the cause of melting point depression based on physical state and pH analysis.
Figure 2: Synthesis & Stoichiometry Control
Visualizing the critical pH balance required to obtain the correct salt form.
Caption: Stoichiometric pathways showing how pH control dictates the formation of Bisulfate (low MP) vs. Sulfate (high MP).
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11506, Guanidine sulfate. Retrieved from [Link]
ScienceMadness Wiki. Guanidinium Sulfate Synthesis and Properties.[5] (Community verified experimental data). Retrieved from [Link]
Angewandte Chemie.Crystal Structure Analysis of Guanidinium Salts. (General reference for hydrogen bonding networks in guanidinium salts).
Pergamon Press.Solubility Data Series: Guanidinium Salts.
Technical Support Center: Optimization of Bis(1-(3-methoxypropyl)guanidine) Sulfate Precipitation
Topic: pH Optimization & Crystallization Protocol for Bis(1-(3-methoxypropyl)guanidine) Sulfate CAS: 1315366-59-6 Molecular Formula: Introduction: The Stoichiometry Challenge Welcome to the Technical Support Center. You...
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulties isolating the Bis(1-(3-methoxypropyl)guanidine) sulfate salt.
The critical challenge with this molecule lies in its name: "Bis" . This indicates a 2:1 stoichiometry, where two protonated guanidine cations interact with a single sulfate anion (
). If the pH is too low, you risk forming the Bisulfate (1:1) salt (), which is often highly hygroscopic and difficult to crystallize. If the pH is too high, you generate the free base, which is an oil.
This guide provides a self-validating protocol to lock the pH at the precise window required for the thermodynamically stable 2:1 salt precipitation.
Module 1: The Chemistry of Precipitation
To optimize precipitation, we must visualize the species distribution relative to pH. 1-(3-methoxypropyl)guanidine is a strong organic base with a
typically around 12.5–13.0 . Sulfuric acid is a diprotic acid.
The pH-Dependent Species Equilibrium
pH < 2.0 (High Acid Excess): The dominant anion is Bisulfate (
). The product formed is the 1:1 salt. Result: Hygroscopic gum/oil.
pH 4.5 – 7.5 (Target Window): The second proton of sulfuric acid (
) is fully dissociated. The dominant anion is Sulfate (). The guanidine is fully protonated. Result: Crystalline 2:1 "Bis" salt.
pH > 11.0 (Basic): The guanidine begins to deprotonate. Result: Free base oil contamination.
Visualizing the Pathway
The following diagram illustrates the critical decision points in the precipitation workflow.
Figure 1: Decision logic for pH adjustment and downstream processing to isolate the Bis-sulfate salt.
Module 2: Validated Experimental Protocol
This protocol assumes you have synthesized the compound in an aqueous or alcoholic solution and are ready for isolation.
Step 1: The "Neutralization" (Stoichiometry Lock)
Do not rely solely on molar calculations. Use a calibrated pH meter.
Dissolve your crude material in minimal water (approx. 2-3 volumes).
Titration:
If pH < 5: Slowly add 1-(3-methoxypropyl)guanidine free base (or Guanidine Carbonate if free base is unavailable) until pH stabilizes at 6.5 ± 0.5 .
If pH > 8: Add 1M
dropwise.
Note: The inflection point is sharp. Proceed slowly near pH 7.
Step 2: Solvent Exchange (The Antisolvent Method)
Guanidine sulfates are highly soluble in water but poorly soluble in alcohols.
Concentrate: Remove water under reduced pressure (
) until a thick syrup remains. Do not distill to dryness, as this traps impurities.
Solvent Addition: Add Absolute Ethanol or Methanol (approx. 5-10 volumes relative to the syrup).
Why? The sulfate salt will likely precipitate, while impurities (and any residual bisulfate) remain more soluble in the alcohol.
Reflux (Optional but Recommended): Heat the alcoholic mixture to reflux for 15 minutes. If two phases form (oiling out), add minimal Methanol until the solution is homogeneous at reflux.
Step 3: Controlled Crystallization
Cooling Ramp: Turn off the heat and allow the vessel to cool to room temperature slowly (over 2 hours) with gentle stirring.
Seeding: If oiling out occurs at
, add a seed crystal of the pure sulfate salt.
Final Chill: Once at room temperature, move to an ice bath (
) for 4 hours.
Filtration: Filter the white precipitate. Wash with cold Ethanol.
Module 3: Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" instead of crystallizing. What is wrong?
Diagnosis: This is common for methoxy-substituted guanidines due to the lipophilic ether chain.
Solution:
Temperature Shock: You likely cooled the solution too fast. Re-heat to reflux until homogeneous.
Solvent Polarity: Your solvent system is too non-polar. If using pure Ethanol, switch to 90:10 Ethanol:Methanol . The slight increase in polarity helps keep the oil in solution longer, allowing the lattice to form.
Seed: Attempt to scratch the glass wall or add a seed crystal at the cloud point.
Q2: The solid is extremely hygroscopic and turns into a goo on the filter.
Diagnosis: You likely isolated the Bisulfate (1:1) salt or have excess sulfuric acid trapped in the lattice.
Solution:
Check pH: Redissolve a small sample in water. If pH is < 4, you have the acid salt.
Reprocess: Dissolve the entire batch in water, adjust pH to 7.0 using the free base or carbonate, and repeat the precipitation.
Drying: Dry in a vacuum oven at
with desiccant.
Q3: Can I use Acetone as an antisolvent?
Answer: Yes, but with caution.
Acetone is a stronger antisolvent than Ethanol for guanidine salts.
Pros: Higher yield.
Cons: Higher risk of oiling out or trapping impurities.
Recommendation: Use Acetone only after the initial crystallization has started in Ethanol, to drive the remaining salt out of solution.
Q4: How do I verify I have the Sulfate and not the Bisulfate?
Answer:
Gravimetric Analysis: The Bis-sulfate (MW ~360 + 98 = 458 for 2:1 complex) has a distinct molecular weight compared to the Bisulfate.
Elemental Analysis (Sulfate Ash): A theoretical sulfate content check.
pH Test: A 1% aqueous solution of the pure Bis-sulfate should be nearly neutral (pH 6-7). A 1% solution of Bisulfate will be acidic (pH ~2).
Summary Data Table
Parameter
Target Specification
Consequence of Deviation
Target pH
6.0 – 7.5
< 4: Bisulfate formation (Hygroscopic). > 10: Free base (Oil).
Stoichiometry
2 Guanidine : 1 Sulfate
1:1 ratio leads to unstable physical properties.
Primary Solvent
Water (for pH adjustment)
N/A
Antisolvent
Ethanol or Methanol
Acetone causes rapid oiling; Water causes loss of yield.
Drying Temp
(Vacuum)
High heat may cause discoloration (oxidation of ether).
References
ChemScene. (n.d.). Bis(1-(3-methoxypropyl)guanidine) sulfate Product Information. CAS 1315366-59-6.[1] Retrieved from
PubChem. (n.d.).[2] Guanidine - Compound Summary. National Library of Medicine. Retrieved from
Pepinsky, R. B. (1991).[3] Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177-181. (Demonstrates solubility principles of guanidine salts in ethanol). Retrieved from
Werner, E. A., & Bell, J. (1920). The preparation of guanidine sulphate. Journal of the Chemical Society, Transactions.
Technical Support Center: Stoichiometric Control of Guanidine to Sulfuric Acid Reaction (2:1 vs. 1:1)
Welcome to the Technical Support Center for the synthesis and characterization of guanidinium sulfate salts. This guide is designed for researchers, scientists, and drug development professionals who are working with the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis and characterization of guanidinium sulfate salts. This guide is designed for researchers, scientists, and drug development professionals who are working with the reaction of guanidine and sulfuric acid and need to control the stoichiometry to produce either diguanidinium sulfate (2:1) or guanidinium hydrogen sulfate (1:1). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and reproducible synthesis of your desired salt.
Introduction: The Importance of Stoichiometric Control
Guanidine, a strong organic base (pKa of the conjugate acid is 13.6), readily reacts with the strong, diprotic sulfuric acid to form stable salts.[1] The stoichiometry of this acid-base reaction is critical as it dictates the final product: either diguanidinium sulfate, where two guanidinium cations are associated with one sulfate anion, or guanidinium hydrogen sulfate, with a one-to-one ratio. The different ratios of the guanidinium cation to the sulfate or bisulfate anion can significantly influence the salt's physicochemical properties and, consequently, its performance in various applications, from protein denaturation studies to its use as a precursor in the synthesis of pharmaceuticals and other advanced materials.[2][3][4][5] This guide will provide you with the necessary knowledge to precisely control this stoichiometry.
Frequently Asked Questions (FAQs)
Q1: What are the chemical structures and formulas for the 2:1 and 1:1 guanidinium sulfate salts?
A1:
Diguanidinium sulfate (2:1): This salt consists of two singly protonated guanidinium cations, [C(NH₂)₃]⁺, and one sulfate anion, SO₄²⁻. Its chemical formula is ([C(NH₂)₃]₂)SO₄.[6]
Guanidinium hydrogen sulfate (1:1): This salt is composed of one guanidinium cation, [C(NH₂)₃]⁺, and one hydrogen sulfate (bisulfate) anion, HSO₄⁻. Its chemical formula is [C(NH₂)₃]HSO₄.
Q2: What is the primary factor that controls whether the 2:1 or 1:1 salt is formed?
A2: The molar ratio of the reactants, guanidine and sulfuric acid, is the primary determinant of the product stoichiometry.
To favor the formation of diguanidinium sulfate (2:1) , a 2:1 molar ratio of guanidine to sulfuric acid should be used.
To favor the formation of guanidinium hydrogen sulfate (1:1) , a 1:1 molar ratio of guanidine to sulfuric acid is required.
Q3: How does the pKa of guanidine and sulfuric acid influence the reaction?
A3: Guanidine is a very strong base due to the resonance stabilization of its protonated form, the guanidinium cation. Sulfuric acid is a strong diprotic acid with two pKa values (pKa₁ ≈ -3, pKa₂ ≈ 1.9). The large difference in pKa between the guanidinium ion and the first proton of sulfuric acid ensures that the initial proton transfer is essentially complete. The second deprotonation of sulfuric acid to form the sulfate dianion requires a sufficiently basic environment, which is achieved when an excess of guanidine is present (a 2:1 molar ratio).
Q4: Can I use guanidinium carbonate or guanidine hydrochloride as a starting material?
A4: Yes, you can use other guanidinium salts as starting materials. For instance, reacting guanidinium carbonate with sulfuric acid will produce guanidinium sulfate and carbonic acid, which decomposes to water and carbon dioxide.[6] Similarly, guanidine hydrochloride can be reacted with sulfuric acid, although this will generate hydrochloric acid as a byproduct.[7] In both cases, the stoichiometry of the resulting sulfate salt will still be determined by the molar ratio of the guanidinium salt to the sulfuric acid.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Formation of a mixture of 2:1 and 1:1 salts
- Inaccurate measurement of starting materials. - Incomplete reaction. - Localized concentration gradients during reagent addition.
- Ensure precise weighing of guanidine and accurate measurement of sulfuric acid concentration and volume. - Allow for sufficient reaction time and ensure thorough mixing. - Add the sulfuric acid solution slowly and with vigorous stirring to the guanidine solution to maintain a homogeneous reaction mixture.
Low or no crystal formation upon cooling
- The solution is not sufficiently saturated (too much solvent). - The cooling process is too rapid. - Presence of impurities inhibiting crystallization.
- If the solution is clear, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.[8] - If crystallization still does not occur, concentrate the solution by evaporating some of the solvent and then allow it to cool slowly.[8] - If the solution is cloudy or colored, it may indicate impurities. Consider a hot filtration step or treatment with activated charcoal before cooling.
Product "oils out" instead of crystallizing
- The compound is coming out of solution above its melting point. - High concentration of impurities.
- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] - If impurities are suspected, attempt a purification step such as recrystallization from a different solvent system.
Crystals are very fine or form a solid mass
- Crystallization is occurring too quickly.
- Re-dissolve the solid by heating and add a slightly larger volume of solvent to ensure the solution is not supersaturated at a high temperature. Allow the solution to cool slowly and undisturbed.[8]
Experimental Protocols
Protocol 1: Synthesis of Diguanidinium Sulfate (2:1)
This protocol is designed for the synthesis of diguanidinium sulfate by reacting guanidine with sulfuric acid in a 2:1 molar ratio.
Materials:
Guanidine (or a guanidinium salt such as guanidinium carbonate)
Concentrated Sulfuric Acid (98%)
Deionized Water
Isopropanol (for washing)
Magnetic stirrer and stir bar
Ice bath
Büchner funnel and filter paper
Procedure:
Prepare Guanidine Solution: In a flask, dissolve 2.0 moles of guanidine base in an appropriate amount of deionized water with stirring. If using guanidinium carbonate, use 1.0 mole and adjust the stoichiometry accordingly, expecting gas evolution.
Prepare Sulfuric Acid Solution: In a separate beaker, carefully add 1.0 mole of concentrated sulfuric acid to deionized water with cooling in an ice bath to prepare a dilute sulfuric acid solution. Caution: Always add acid to water, never the other way around.
Reaction: Slowly add the dilute sulfuric acid solution to the stirred guanidine solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
Crystallization: After the addition is complete, continue stirring for 30 minutes at room temperature. Then, cool the solution in an ice bath to induce crystallization. The formation of a white precipitate should be observed.
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold isopropanol to aid in drying.
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Protocol 2: Synthesis of Guanidinium Hydrogen Sulfate (1:1)
This protocol outlines the synthesis of guanidinium hydrogen sulfate using a 1:1 molar ratio of reactants.
Materials:
Guanidine
Concentrated Sulfuric Acid (98%)
Deionized Water
Isopropanol (for washing)
pH meter or pH indicator strips
Magnetic stirrer and stir bar
Ice bath
Büchner funnel and filter paper
Procedure:
Prepare Guanidine Solution: In a flask, dissolve 1.0 mole of guanidine base in deionized water with stirring.
Prepare Sulfuric Acid Solution: In a separate beaker, carefully prepare a dilute solution containing 1.0 mole of sulfuric acid as described in Protocol 1.
Reaction and pH Adjustment: Slowly add the dilute sulfuric acid solution to the stirred guanidine solution. Monitor the pH of the reaction mixture. The target pH for the formation of the 1:1 salt is approximately 2.[9][10] If necessary, add small additional amounts of the sulfuric acid solution to reach this pH.
Crystallization: Once the target pH is reached, cool the solution in an ice bath to promote crystallization.
Isolation: Collect the resulting white crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold deionized water and then with cold isopropanol.
Drying: Dry the product in a vacuum oven at a moderate temperature.
Characterization of Guanidinium Sulfate Salts
Accurate characterization is essential to confirm the stoichiometry of the synthesized salt. A combination of techniques is recommended for unambiguous identification.
Technique
Diguanidinium Sulfate (2:1)
Guanidinium Hydrogen Sulfate (1:1)
FTIR Spectroscopy
- Strong, broad N-H stretching bands (~3400-3100 cm⁻¹). - C=N stretching of the guanidinium ion (~1650 cm⁻¹). - Vibrations of the SO₄²⁻ anion (a strong, sharp band around 1100 cm⁻¹).
- Similar N-H and C=N stretching bands for the guanidinium ion. - Vibrations of the HSO₄⁻ anion will be different from SO₄²⁻. Expect additional bands related to the S-OH group, potentially around 1040 cm⁻¹ and 880 cm⁻¹.
¹H NMR Spectroscopy (in D₂O)
- A single, broad peak for the six equivalent protons of the two guanidinium cations. The chemical shift will be dependent on concentration and temperature.
- A single, broad peak for the six protons of the guanidinium cation. The chemical shift may be slightly different from the 2:1 salt due to the different anionic environment. The acidic proton of the bisulfate ion will likely exchange with D₂O and may not be observed.
Acid-Base Titration
- Titration with a strong base (e.g., NaOH) will show one equivalence point corresponding to the neutralization of the two guanidinium cations.
- Titration with a strong base will show two equivalence points: the first for the neutralization of the acidic proton of the bisulfate anion, and the second for the deprotonation of the guanidinium cation.
Elemental Analysis
- The experimentally determined percentages of C, H, N, and S will match the theoretical values for ([C(NH₂)₃]₂)SO₄.
- The experimentally determined percentages of C, H, N, and S will match the theoretical values for [C(NH₂)₃]HSO₄.
Visualizing the Reaction Pathways
Caption: Stoichiometric control of guanidinium sulfate synthesis.
Preventing hydrolysis of methoxypropyl group during guanidinylation
A Researcher's Guide to Preventing Methoxypropyl Group Hydrolysis Introduction Welcome to the Technical Support Center for advanced guanidinylation strategies. As a Senior Application Scientist, my goal is to provide you...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Preventing Methoxypropyl Group Hydrolysis
Introduction
Welcome to the Technical Support Center for advanced guanidinylation strategies. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of the methoxypropyl ether protecting group during guanidinylation reactions.
Guanidinylation is a critical transformation in medicinal chemistry for the synthesis of arginine-rich peptides, peptidomimetics, and other pharmacologically active molecules.[1] However, the reaction conditions required for efficient guanidinylation can sometimes lead to unintended side reactions, such as the hydrolysis of acid-sensitive protecting groups. The methoxypropyl group, while valuable, can be susceptible to cleavage under certain conditions.
This guide will provide a comprehensive analysis of the factors leading to the hydrolysis of the methoxypropyl group and offer robust troubleshooting strategies and optimized protocols to ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant loss of my methoxypropyl group during the guanidinylation of a primary amine. What are the likely causes?
A1: The primary culprit is likely acidic conditions. Methoxypropyl ethers, like other acetal-type protecting groups, are susceptible to acid-catalyzed hydrolysis.[2][3] Guanidinylation reagents or their byproducts can create a localized acidic microenvironment, leading to the cleavage of the ether linkage.
Q2: Can the choice of guanidinylating reagent influence the stability of the methoxypropyl group?
A2: Absolutely. Some guanidinylating reagents, particularly those that generate strong acid byproducts, can promote hydrolysis. For instance, reagents that require activation with agents that can lower the pH may increase the risk of deprotection.
Q3: Are there specific reaction conditions I should be mindful of to prevent this hydrolysis?
A3: Yes, careful control of pH, temperature, and reaction time is crucial. Maintaining a neutral to slightly basic pH is paramount. Elevated temperatures can also accelerate the rate of hydrolysis.[4]
Q4: How can I confirm that the loss of the methoxypropyl group is due to hydrolysis?
A4: Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. In the mass spectrum, you would observe a molecular ion peak corresponding to the mass of the deprotected product. In the ¹H NMR spectrum, the characteristic signals for the methoxy and propyl protons would be absent.
Troubleshooting Guide: Diagnosing and Solving Methoxypropyl Group Hydrolysis
This troubleshooting guide is designed to help you systematically identify the root cause of methoxypropyl group hydrolysis and implement effective solutions.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting methoxypropyl group hydrolysis.
In-Depth Analysis and Solutions
1. The Critical Role of pH
The ether linkage in the methoxypropyl group is an acetal, which is known to be labile under acidic conditions.[2][5] The mechanism of acid-catalyzed hydrolysis involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and methanol. Subsequent reaction with water yields the deprotected alcohol. Guanidinylation reactions, depending on the reagents and substrates, can have varying pH profiles.[6]
Solution:
Buffering: The most effective strategy is to maintain the reaction pH in the neutral to slightly basic range (pH 7-9). This can be achieved by using a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). It is crucial to use a base that will not compete with the primary amine for the guanidinylating agent.
pH Monitoring: If possible, monitor the pH of the reaction mixture periodically and adjust as necessary.
2. Temperature Effects
Chemical reactions, including hydrolysis, are generally accelerated at higher temperatures.[4] While some guanidinylation reactions may require heat to proceed at a reasonable rate, this can be detrimental to the stability of the methoxypropyl group.
Solution:
Lower Reaction Temperature: Whenever feasible, conduct the guanidinylation at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is often a good starting point.
Optimization Studies: Perform a temperature optimization study to find the lowest possible temperature at which the guanidinylation proceeds to completion within a reasonable timeframe.
3. Choice of Guanidinylating Reagent
The selection of the guanidinylating reagent is a critical factor. Some reagents are inherently more reactive and may generate acidic byproducts that can compromise the integrity of the methoxypropyl group.
Solution:
Milder Reagents: Consider using milder guanidinylating reagents. For example, reagents that do not require strong activation or that proceed under neutral conditions are preferable.[7]
Protecting Group Strategy: In some cases, it may be necessary to use a guanidinylating reagent that is compatible with a wide range of protecting groups.[8] Reagents like N,N'-di-Boc-N"-triflylguanidine are known for their high reactivity under mild conditions.[9]
Diagram: Reaction Pathways
Caption: Competing reaction pathways during guanidinylation.
Experimental Protocols
Protocol 1: Buffered Guanidinylation to Prevent Hydrolysis
This protocol is designed for substrates where the methoxypropyl group is susceptible to acid-catalyzed cleavage.
Materials:
Substrate containing a primary amine and a methoxypropyl group
Dissolve the substrate (1 equivalent) in anhydrous DMF in the reaction vessel under an inert atmosphere.
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
In a separate flask, dissolve the guanidinylating reagent (1.5 equivalents) in a minimal amount of anhydrous DMF.
Add the solution of the guanidinylating reagent dropwise to the substrate solution over a period of 10-15 minutes.
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Low-Temperature Guanidinylation
This protocol is an alternative for highly sensitive substrates.
Procedure:
Follow steps 1-3 from Protocol 1.
Cool the substrate solution to 0 °C in an ice bath.
Add the solution of the guanidinylating reagent dropwise to the cold substrate solution.
Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir until the reaction is complete.
Follow steps 6-8 from Protocol 1 for workup and purification.
Data Summary Table
Parameter
Recommended Condition
Rationale
pH
7.0 - 9.0
Prevents acid-catalyzed hydrolysis of the methoxypropyl group.[2][3]
Temperature
0 °C to Room Temperature
Minimizes the rate of the hydrolysis side reaction.[4]
Base
Non-nucleophilic (e.g., DIPEA)
Neutralizes any acidic byproducts without competing in the reaction.
Guanidinylating Reagent
Mild, high-yielding reagents
Reduces the likelihood of side reactions and harsh conditions.[7]
Reaction Time
Monitored (TLC/LC-MS)
Avoids prolonged exposure to potentially detrimental conditions.
Conclusion
The successful guanidinylation of substrates bearing acid-labile protecting groups like the methoxypropyl ether hinges on meticulous control of the reaction environment. By understanding the mechanism of hydrolysis and implementing the strategies outlined in this guide—namely, maintaining a neutral to basic pH, controlling the temperature, and selecting appropriate reagents—researchers can significantly improve reaction outcomes and preserve the integrity of their molecules. This technical guide serves as a valuable resource for troubleshooting and optimizing your synthetic protocols, ultimately contributing to the successful advancement of your research and development endeavors.
References
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
Mao, H., et al. (2016). pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion. Nucleic Acids Research, 44(15), 7136-7145. [Link]
Movassaghi, M., & Schmidt, M. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54452. [Link]
Ciobanu, M., & Chorell, E. (2012). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. Journal of Visualized Experiments, (68), e4252. [Link]
Zhu, Y. P., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1645-1650. [Link]
Mytsykov, A. V., et al. (2016). Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH. Biophysical Chemistry, 216, 22-30. [Link]
Ibrahim, A.-K. (2015). Effects of pH on Product Yield of One-electron Oxidation to Guanine Derivatives.
Lipton, M. A., & Still, W. C. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(11), 1689-1692. [Link]
Feichtinger, K., et al. (1998). Guanidinylation reagents.
Lönnberg, H., & Mäki, E. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 684-691. [Link]
van der Pijl, F., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(5), 3531-3541. [Link]
Vayer, M., et al. (2011). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. Journal of Chromatography A, 1218(1), 143-150. [Link]
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
da Silva, A. F. G. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. Universidade Nova de Lisboa.
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
McConnell, A. (2022). Chemical and Physical Tailoring of Guanidine-based Covalent Adaptable Networks. University of Akron.
García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(6), 3489-3502. [Link]
Yoder, J. B. (2009). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Massachusetts Institute of Technology.
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. [Link]
LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
National Institute of Standards and Technology. (n.d.). Methyl propyl ether. [Link]
Boto, A., et al. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 71(5), 1938-1948. [Link]
Burwell, R. L. (1954). The cleavage of ethers. Chemical Reviews, 54(4), 615-685.
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
Bernasconi, C. F., & Panda, M. (2004). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. The Journal of Organic Chemistry, 69(15), 5143-5149. [Link]
Removing unreacted 3-methoxypropylamine from final sulfate salt
This technical guide addresses the removal of 3-methoxypropylamine (3-MPA) impurities from a final sulfate salt product. It is structured to provide immediate, actionable protocols for researchers and process chemists.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the removal of 3-methoxypropylamine (3-MPA) impurities from a final sulfate salt product. It is structured to provide immediate, actionable protocols for researchers and process chemists.
Topic: Purification of Sulfate Salts Contaminated with 3-Methoxypropylamine
Target Audience: Process Chemists, Formulation Scientists, Drug Development Researchers
Executive Summary & Chemical Profile
Removing 3-MPA from a sulfate salt is a challenge of solubility differentiation . Since both your target molecule (API) and the impurity (3-MPA) are amines, adding sulfuric acid protonates both, creating two sulfate salts.
The Conflict: You cannot easily extract the impurity with an organic wash after salt formation because 3-MPA sulfate is highly water-soluble and non-volatile.
The Solution: You must either remove 3-MPA before acidification (via volatility or scavenging) or exploit the high aqueous solubility of 3-MPA sulfate during the crystallization of your target salt.
Impurity Profile: 3-Methoxypropylamine
Property
Value
Implication for Purification
Boiling Point
116–119 °C
Moderate volatility. Can be removed by azeotropic distillation before salt formation.
pKa
~10.0 (Primary Amine)
Highly basic. Will protonate fully with .
Solubility (Free Base)
Miscible in Water, Ethanol, Toluene
Hard to wash out with water if your product is also polar.
Solubility (Sulfate Salt)
Very High in Water/Methanol
Key Opportunity: It will likely remain in the mother liquor if you crystallize your product from alcohols.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest removal method based on your product's current state.
Figure 1: Decision tree for selecting the optimal purification strategy based on the chemical state of the intermediate.
Best For: Thermally stable free bases where the API boiling point is significantly higher than 120°C.
Mechanism: 3-MPA (bp 119°C) forms azeotropes with water and toluene, allowing it to be stripped before acid is added.
Protocol:
Dissolve the crude free base in Toluene (10 volumes).
Heat to reflux with a Dean-Stark trap or perform a vacuum distillation.
Distill off 50% of the solvent volume. 3-MPA will co-distill with the toluene/water front.
Reconstitute with fresh toluene and repeat if IPC (In-Process Control) shows >0.5% 3-MPA.
Validation: Check GC/NMR. Once 3-MPA is absent, proceed to add
Best For: Final sulfate salts that are already formed and contaminated.
Mechanism: 3-MPA sulfate is extremely soluble in water and methanol. Most API sulfate salts are less soluble in alcohols (like IPA or Ethanol). We force the API to crystallize while keeping 3-MPA sulfate dissolved in the mother liquor.
Protocol:
Dissolution: Dissolve the crude sulfate salt in the minimum amount of Water or Methanol at 50–60°C.
Note: If the salt is very soluble, use Water. If moderately soluble, use Methanol.
Antisolvent Addition: Slowly add Isopropanol (IPA) or Acetone to the hot solution until a persistent cloudiness appears.
Ratio: Typically 1:3 to 1:5 (Solvent:Antisolvent).
Wash: Wash the filter cake with cold IPA/Acetone (the antisolvent).
Why? The mother liquor contains the dissolved 3-MPA sulfate. The wash displaces this liquid from the crystal surface.
Method C: Chemical Scavenging (The "Magic Bullet")
Best For:Secondary (
) or Tertiary () amine products contaminated with 3-MPA (a Primary amine).
Constraint: Do NOT use if your product is also a primary amine.
Mechanism: Use a polymer-bound scavenger (like an aldehyde resin) or a liquid scavenger (like benzaldehyde) to react selectively with the primary amine (3-MPA) to form an imine, which is then easily separated.
Protocol:
Dissolve crude free base in DCM or THF.
Add Benzaldehyde (1.1 equivalents relative to the 3-MPA impurity content, not the main product).
Stir for 1 hour at room temperature. The 3-MPA converts to a lipophilic imine.
Acid Wash: Wash the organic layer with dilute acidic water (pH 4-5).
Differentiation: The new imine is less basic and stays in the organic layer (or can be separated by chromatography). The API (amine) partitions into the aqueous layer.[1][2]
Alternative: If using a solid resin (e.g., PS-Benzaldehyde), simply filter off the resin beads. The filtrate contains purified API.
Frequently Asked Questions (FAQ)
Q1: Why can't I just wash the sulfate salt with dichloromethane (DCM) to remove 3-MPA?A: Once you form the sulfate salt, 3-MPA becomes 3-methoxypropylammonium sulfate. This is an ionic salt, which is insoluble in non-polar organic solvents like DCM or Hexane. It will not extract. You must perform extractions before adding the acid, or use alcohols (like Methanol) where the solubility difference is distinct.
Q2: My product is also a primary amine. Can I use the scavenging method?A:No. Scavengers like aldehydes, anhydrides, or isocyanates react with all primary amines. They will consume your product. You must rely on Method A (Distillation) or Method B (Recrystallization) .
Q3: How do I validate that the 3-MPA is gone?A:
For Free Base: GC-FID is preferred due to the volatility of 3-MPA.
For Sulfate Salt: HPLC is standard. However, 3-MPA has weak UV absorbance (no chromophore). You must use a detector like CAD (Charged Aerosol Detector) , ELSD , or LC-MS . Standard UV-HPLC at 254nm will likely miss this impurity.
Q4: The 3-MPA level is still 0.5% after recrystallization. What next?A: Perform a "Reslurry" instead of a full dissolution.
Suspend the salt in hot Ethanol (or IPA).
Reflux for 1 hour.
Cool and filter.
Reasoning: 3-MPA sulfate is likely soluble in hot ethanol, while your API sulfate might be insoluble. This "leaches" the impurity out of the solid matrix without the yield loss of a full recrystallization.
References
PubChem. (n.d.). 3-Methoxypropylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
University of Rochester. (n.d.). Workup: Amines - Department of Chemistry. Retrieved from [Link]
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sigma-Aldrich. (n.d.). Solvent Properties and Recrystallization Guides. (General reference for solvent polarity and amine salt solubility).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Solubility & Retention Challenges in HPLC Method Development
Executive Summary & Molecule Profile
Senior Scientist Note:
Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) presents a classic "Polor-Ionic Paradox" in HPLC. As a strongly basic guanidine derivative (pKa ~12.[1][2]5) paired with a sulfate counterion, it exhibits high aqueous solubility but extremely poor solubility in organic solvents (Acetonitrile/Methanol).
The core technical failure mode for this compound is on-column precipitation . This occurs when the water-soluble sulfate salt encounters the high-organic environment required for HILIC or the specific buffer conditions of Reverse Phase (RP) chromatography. This guide provides the protocols to stabilize this compound in solution and achieve reproducible retention.
Diagnostic Workflow: Identify Your Failure Mode
Before altering your method, trace the symptoms to the root cause using this logic flow.
Figure 1: Diagnostic decision tree for isolating solubility vs. retention issues.
Troubleshooting Guides & FAQs
Issue 1: "My system pressure spikes immediately after injection."
Diagnosis: Salt Precipitation (The "Sulfate Crash").
Technical Explanation: Sulfate salts are generally insoluble in Acetonitrile (ACN) concentrations above 60-70%. If you are using a HILIC method (typically 80-90% ACN), the sulfate counterion precipitates the moment the sample plug mixes with the mobile phase.
Corrective Protocol:
Immediate Fix: Flush the column with 95% Water / 5% MeOH to re-dissolve the salt.
Method Adjustment: You cannot use standard HILIC conditions for sulfate salts.
Option A: Switch to a Mixed-Mode Column (e.g., C18 with embedded cation exchange). This allows retention at lower organic concentrations (10-40% ACN), keeping the sulfate soluble.
Option B: If HILIC is mandatory, convert the salt. Pass the sample through a weak anion exchange SPE cartridge to swap Sulfate (
) for Acetate or Formate, which are soluble in high ACN.
Issue 2: "The peak shape is distorted (fronting) or splits into two."
Diagnosis: Diluent-Eluent Mismatch.
Technical Explanation: Because Bis(1-(3-methoxypropyl)guanidine) sulfate is highly polar, researchers often dissolve it in 100% water. When this aqueous plug enters a mobile phase with high organic content (even 50%), the viscosity and solubility difference causes "fingering" of the sample plug, leading to peak distortion.
Corrective Protocol:
The "Sandwich" Injection: Ensure your sample diluent matches the initial mobile phase conditions as closely as possible.
Maximum Aqueous Content: Do not exceed 20% water in the sample vial if your initial mobile phase is >80% organic. If solubility is a limit, increase injection volume but dilute the sample with ACN/MeOH to match the mobile phase.
Issue 3: "I see no retention on my C18 column (elutes at void)."
Diagnosis: Lack of Hydrophobic Interaction.
Technical Explanation: The guanidine group is fully protonated (positively charged) at typical HPLC pH (2-8). It is too hydrophilic for standard C18 retention.
Corrective Protocol:
Do NOT simply increase water content (this kills retention in RP).
Do use Ion-Pair Chromatography (IPC) . Add 5-10 mM Sodium Octanesulfonate or Hexanesulfonate to the mobile phase. The sulfonate pairs with the guanidinium ion, creating a neutral complex that retains on C18.
Warning: IPC reagents are difficult to wash out of columns. Dedicate a column to this method.
Experimental Protocols & Data
Protocol A: Solubility Threshold Determination
Use this visual test to prevent instrument blockage.
Stock Prep: Dissolve 10 mg of Bis(1-(3-methoxypropyl)guanidine) sulfate in 1 mL water (Clear solution).
Titration: Aliquot 100 µL of stock into 5 clear glass vials.
Solvent Addition: Add Acetonitrile to each vial to reach the following ratios:
Vial 1: 50% ACN
Vial 2: 60% ACN
Vial 3: 70% ACN
Vial 4: 80% ACN
Vial 5: 90% ACN
Observation: Vortex for 30 seconds. Let stand for 5 minutes.
Result: Any turbidity or white precipitate indicates the "Danger Zone" for your mobile phase. Do not run HPLC in this range.
Protocol B: Recommended Mobile Phase (Mixed-Mode)
Best for stability and peak shape.
Component
Composition
Function
Column
Mixed-Mode (C18 + Cation Exchange)
Retains via hydrophobicity AND ionic charge.
Buffer (A)
20 mM Ammonium Formate (pH 3.5)
Maintains ionization; Formate is volatile (LC-MS friendly).
Minimizing byproduct formation in methoxypropyl guanidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for methoxypropyl guanidine synthesis. This resource is designed to provide in-depth troubleshooting guidanc...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for methoxypropyl guanidine synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in minimizing byproduct formation and optimizing your synthetic protocols. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the accuracy and reliability of the methodologies presented.
I. Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses common challenges encountered during the synthesis of methoxypropyl guanidine, with a focus on identifying and mitigating the formation of unwanted byproducts.
Issue 1: Low Yield of Methoxypropyl Guanidine and Presence of Multiple Byproducts on TLC/LC-MS
Primary Cause: The high nucleophilicity and basicity of the guanidine functionality can lead to several side reactions, including over-alkylation, cyclization, and reactions with protecting groups. The choice of guanidinylating agent and reaction conditions are critical factors.
Troubleshooting Steps & Explanations:
Selection of an Appropriate Guanidinylating Agent: The reactivity of the guanidinylating agent significantly impacts byproduct formation.
High-Reactivity Agents (e.g., Cyanogen Bromide): While effective, these reagents are hazardous and can lead to multiple additions and other side products.[1]
Protected Guanidinylating Agents: These are generally preferred as they offer milder reaction conditions and better control over the reaction. A widely used and effective reagent is N,N′-di-Boc-N′′-triflylguanidine .[2][3][4][5] The Boc (tert-butoxycarbonyl) protecting groups reduce the nucleophilicity of the guanidine nitrogens, while the triflyl group acts as an excellent leaving group, facilitating the reaction with the primary amine (methoxypropylamine) under mild conditions.[2]
Reaction Condition Optimization:
Solvent: The choice of solvent can influence reaction rates and byproduct profiles. Dichloromethane (DCM) and chloroform are commonly used and often preferred for reactions with N,N′-di-Boc-N′′-triflylguanidine, as reaction rates can slow with increasing solvent polarity.[5]
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the triflic acid byproduct. The stoichiometry of the base should be carefully controlled.
Temperature: Guanidinylation with N,N′-di-Boc-N′′-triflylguanidine is often carried out at room temperature and is typically complete within an hour.[6] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize potential side reactions.
dot
Caption: Optimized workflow for methoxypropyl guanidine synthesis.
Issue 2: Formation of an Amidinourea Byproduct
Primary Cause: This can occur when using certain S-methylisothiourea-based guanidinylating agents, especially with prolonged heating in the presence of excess amine. The initially formed protected guanidine can react further with the amine.[7]
Troubleshooting Steps & Explanations:
Avoid Prolonged Heating: If using an S-methylisothiourea reagent, monitor the reaction closely and avoid extended reaction times at elevated temperatures.
Switch to a More Stable Guanidinylating Agent: Employing a reagent like N,N′-di-Boc-N′′-triflylguanidine can circumvent this issue as it reacts under milder conditions and does not typically lead to amidinourea formation.[2][4]
Issue 3: Difficulty in Purification and Removal of Byproducts
Primary Cause: The high polarity and basicity of guanidines can make them challenging to purify by standard silica gel chromatography, as they may streak or stick to the stationary phase.[8] Byproducts with similar polarities can also be difficult to separate.
Troubleshooting Steps & Explanations:
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild acidic solution (e.g., 2 M sodium bisulfate) followed by a basic solution (e.g., saturated sodium bicarbonate) can help remove unreacted starting materials and some polar byproducts.[5]
Chromatography Modifications:
TLC Analysis: When performing thin-layer chromatography (TLC), adding a small amount of a basic modifier like triethylamine to the eluent can improve the spot shape and separation of guanidine-containing compounds.[9]
Column Chromatography: For column chromatography, consider using a silica gel slurry packed with an eluent containing a small percentage of a base (e.g., 1-2% triethylamine) to prevent streaking and improve recovery.
Alternative Purification Techniques:
Recrystallization: If the protected methoxypropyl guanidine is a solid, recrystallization can be an effective purification method.
Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase chromatography can be a viable alternative.[8]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in methoxypropyl guanidine synthesis?
A1: The most common byproducts depend on the chosen synthetic route. With highly reactive, unprotected guanidinylating agents, you might observe di- or tri-substituted guanidines where multiple methoxypropyl groups have added. When using protected reagents like N,N′-di-Boc-S-methylisothiourea, potential byproducts include unreacted starting materials and, under harsh conditions, amidinoureas.[7] The use of N,N′-di-Boc-N′′-triflylguanidine generally leads to a cleaner reaction profile with fewer byproducts.[2]
Q2: How do I choose the right protecting group for my guanidinylation reaction?
A2: The choice of protecting group is critical and depends on the overall synthetic strategy and the stability of your molecule to various deprotection conditions.[9][10]
Boc (tert-butoxycarbonyl): This is a very common and versatile protecting group. It is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid).[11] This makes it ideal for many applications.
Cbz (carboxybenzyl): This protecting group is also widely used and is typically removed by hydrogenolysis.[2]
Table 1: Comparison of Common Guanidine Protecting Groups
Protecting Group
Abbreviation
Common Deprotection Conditions
Key Advantages
tert-Butoxycarbonyl
Boc
Acidic conditions (e.g., TFA)
Widely used, stable to many reagents.
Carboxybenzyl
Cbz
Hydrogenolysis (H₂, Pd/C)
Orthogonal to acid-labile groups.
Q3: Can I perform the guanidinylation on a solid-phase support?
A3: Yes, solid-phase synthesis of guanidines is a well-established technique, particularly in the context of peptide synthesis and combinatorial chemistry. The high reactivity of reagents like N,N′-di-Boc-N′′-triflylguanidine makes them well-suited for solid-phase applications.[6]
Q4: What is the role of the triflyl group in N,N′-di-Boc-N′′-triflylguanidine?
A4: The trifluoromethylsulfonyl (triflyl) group is a very strong electron-withdrawing group. This makes the guanidine carbon highly electrophilic and the triflyl group an excellent leaving group, which significantly enhances the reactivity of the reagent towards amines.[2]
dot
Caption: Potential byproduct formation pathways in guanidine synthesis.
III. Experimental Protocol: Synthesis of N,N'-di-Boc-Methoxypropyl Guanidine
This protocol is adapted from established procedures for the guanidinylation of primary amines using N,N′-di-Boc-N′′-triflylguanidine.[5]
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N,N′-di-Boc-N′′-triflylguanidine (1.0 eq) in anhydrous DCM.
To this solution, add methoxypropylamine (1.1 eq) in one portion at room temperature.
Add triethylamine (1.2 eq) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with 1% TEA). The reaction is typically complete within 1-2 hours.
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase) to afford the pure N,N'-di-Boc-methoxypropyl guanidine.
IV. References
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]
Jayasuriya, N., et al. (2002). Synthesis and Anti-HIV Activity of Guanidinoglycosides. Journal of Medicinal Chemistry, 45(7), 1463-1471. [Link]
Luedtke, N. W., Baker, T. J., Goodman, M., & Tor, Y. (2000). Synthesis and Anti-HIV Activity of Guanidinoglycosides. Journal of the American Chemical Society, 122(49), 12035-12036. [Link]
Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91. [Link]
Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54481. [Link]
Batey, R. A., & Shen, M. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
Van der Veken, P., et al. (2005). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 70(14), 5757–5760. [Link]
Process for preparing guanidine. (1979). Google Patents.
Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
Guanidine Methods for Total RNA Preparation. (n.d.). SciSpace. [Link]
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Bis(1-(3-methoxypropyl)guanidine) sulfate
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectros...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of Bis(1-(3-methoxypropyl)guanidine) sulfate, offering a comparative perspective against potential alternatives and impurities, supported by experimental data and established principles.
Introduction: The Significance of Guanidinium Compounds and NMR Analysis
Guanidinium-based compounds are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities. Bis(1-(3-methoxypropyl)guanidine) sulfate is one such molecule, featuring a core guanidinium group linked to two methoxypropyl chains. The sulfate salt form enhances its stability and solubility, making it suitable for various applications.
Accurate structural confirmation and purity assessment are paramount. 1H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the number of different types of protons, their chemical environments, and their connectivity. This guide will dissect the expected 1H NMR spectrum of this compound, explain the underlying principles of chemical shifts and coupling patterns, and provide a framework for identifying potential impurities.
Deciphering the 1H NMR Spectrum of Bis(1-(3-methoxypropyl)guanidine) sulfate
To predict and interpret the 1H NMR spectrum, we must first examine the chemical structure of Bis(1-(3-methoxypropyl)guanidine) sulfate.
Molecular Structure:
Caption: Chemical structure of Bis(1-(3-methoxypropyl)guanidine) sulfate.
Due to the symmetry in the Bis(1-(3-methoxypropyl)guanidine) cation, we expect to see a set of signals corresponding to one (3-methoxypropyl)guanidine unit.
Expected Proton Signals and Their Characteristics:
The protons in the molecule can be categorized into distinct chemical environments. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key proton signals.[1][2][3][4][5][6]
Proton Assignment
Approximate Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Assignment
-OCH₃ (Methoxy group)
3.3 - 3.4
Singlet (s)
6H
Protons of a methoxy group typically appear as a sharp singlet in this region.[7] Their chemical shift is influenced by the adjacent oxygen atom.[1][8]
-O-CH₂- (Methylene adjacent to oxygen)
3.4 - 3.6
Triplet (t)
4H
These protons are deshielded by the electronegative oxygen atom, shifting them downfield. They will be split into a triplet by the adjacent methylene group (-CH₂-CH₂-N).[1]
-CH₂-CH₂-CH₂- (Central methylene)
1.8 - 2.0
Quintet (p) or Multiplet (m)
4H
This methylene group is flanked by two other methylene groups, leading to a more complex splitting pattern, often appearing as a quintet or multiplet.[9][10]
-N-CH₂- (Methylene adjacent to nitrogen)
3.1 - 3.3
Triplet (t)
4H
The electronegativity of the nitrogen atom causes a downfield shift. These protons will be split into a triplet by the adjacent central methylene group.
-NH- and -NH₂ (Guanidinium protons)
6.5 - 8.0 (variable)
Broad Singlet (br s)
6H
These are exchangeable protons, and their chemical shift is highly dependent on solvent, concentration, and temperature.[11][12] They often appear as a broad signal and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.[11]
Workflow for 1H NMR Analysis:
Caption: A standardized workflow for acquiring and analyzing the 1H NMR spectrum.
Comparative Analysis: Distinguishing from Similar Structures
To confidently identify Bis(1-(3-methoxypropyl)guanidine) sulfate, it is crucial to compare its spectrum with those of structurally related compounds.
Comparison with 1,2,3-Tris(3-methoxypropyl)guanidine:
A potential related compound is 1,2,3-Tris(3-methoxypropyl)guanidine.[13] The key difference in the 1H NMR spectrum would be the integration values. While the chemical shifts of the methoxypropyl chain protons would be very similar, the ratio of the methoxypropyl protons to the guanidinium NH protons would differ. In the tris-substituted compound, the integration ratio of the methoxy and methylene protons to the NH protons would be significantly higher.
Comparison with Guanidine Sulfate:
Guanidine sulfate, which lacks the methoxypropyl chains, would have a much simpler 1H NMR spectrum.[14] In a protic deuterated solvent like D₂O, only a single, broad signal for the exchangeable guanidinium protons would be observed, which would likely exchange with the solvent. In a non-protic solvent like DMSO-d₆, a broad singlet corresponding to the six protons of the two guanidinium groups would be visible.
Identifying Potential Impurities
The presence of impurities can significantly impact the efficacy and safety of a pharmaceutical compound.[15] 1H NMR is a powerful tool for detecting and identifying these impurities.
Common Process-Related Impurities:
Starting Materials: Residual 1-amino-3-methoxypropane would show distinct signals for its amino and methoxypropyl groups, which would differ in chemical shift and multiplicity from the final product.
Byproducts of Synthesis: Incomplete reaction or side reactions could lead to mono-substituted guanidine derivatives. These would exhibit a different integration ratio and potentially different chemical shifts for the protons on the guanidinium core.
Solvent Residues: Common laboratory solvents have characteristic 1H NMR signals.[16][17] For instance, residual acetone would appear as a singlet around 2.17 ppm in CDCl₃, while diethyl ether would show a quartet around 3.48 ppm and a triplet around 1.22 ppm.[17] It is essential to consult tables of common NMR solvent impurities.[18][19]
Degradation Products:
Degradation could lead to the cleavage of the methoxypropyl chain or alterations to the guanidinium group. Such degradation would result in the appearance of new signals in the 1H NMR spectrum. For example, hydrolysis of the ether linkage would produce a hydroxyl group, leading to a new, exchangeable -OH signal and shifts in the adjacent methylene protons.
Table of Potential Impurity Signatures:
Potential Impurity
Characteristic 1H NMR Signals (in DMSO-d₆)
Notes
1-amino-3-methoxypropane
Signals for NH₂, CH₂-N, central CH₂, CH₂-O, and OCH₃ with different chemical shifts and multiplicities than the product.
The amine protons will be exchangeable.
Dimethyl sulfate
A singlet around 3.6 ppm.
A common methylating agent that could be a residual impurity from synthesis.[20]
Inorganic Salts (e.g., chlorides, phosphates)
Generally do not produce signals in 1H NMR but can affect the chemical shifts of the main compound.[21]
May alter the pH of the sample, affecting exchangeable proton signals.
Water
A broad singlet, chemical shift is highly solvent-dependent (e.g., ~3.33 ppm in DMSO-d₆).[18][19]
Often present in samples unless rigorously dried.
Conclusion
The 1H NMR spectrum of Bis(1-(3-methoxypropyl)guanidine) sulfate provides a wealth of structural information. A thorough analysis of chemical shifts, multiplicities, and integrations, coupled with a comparative understanding of related structures and potential impurities, allows for unambiguous identification and purity assessment. This guide provides a comprehensive framework for researchers and scientists to confidently interpret the 1H NMR data of this compound, ensuring the integrity and quality of their research and development efforts. By following the outlined experimental protocols and analytical reasoning, one can harness the full power of NMR spectroscopy for the characterization of novel guanidinium compounds.
References
Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(24), 9071–9079.
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
Moser, A. Methoxy groups just stick out. ACD/Labs.
Notes on NMR Solvents. University of Wisconsin-Madison.
1 H NMR spectra indicate the change of chemical shift of methoxy group...
NMR Solvent Data Chart.
NMR Solvents. Merck Millipore.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
NMR Chemical Shift Values Table. Chemistry Steps.
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
Supporting Information for NIS-promoted intermolecular bis-sulfenylation of allenamides via a two-step radical process. The Royal Society of Chemistry.
Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.
Guanidine;hydron;chloride. PubChem.
Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica.
Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Journal of Drug Delivery and Therapeutics.
A Comparative Guide to the ¹³C NMR Chemical Shifts of the 1-(3-methoxypropyl)guanidine Moiety
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the myriad of analytical techniques available, ¹³C Nuclear Magne...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the myriad of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon skeleton of a molecule. This guide offers a comprehensive analysis of the expected ¹³C NMR chemical shifts for the 1-(3-methoxypropyl)guanidine moiety, a functional group of interest in medicinal chemistry due to the diverse biological activities of guanidine-containing compounds.
This document is structured to provide not just raw data, but a logical framework for understanding the spectral features of this moiety. We will dissect the molecule into its constituent fragments, compare their ¹³C NMR data with analogous compounds, and synthesize this information to predict the chemical shifts for the target structure. Furthermore, a detailed, field-tested experimental protocol for acquiring high-quality ¹³C NMR spectra for guanidine derivatives is provided, ensuring reproducibility and accuracy in your own laboratories.
Understanding the Molecular Environment
The 1-(3-methoxypropyl)guanidine moiety presents five unique carbon environments. The chemical shift of each carbon is dictated by its local electronic environment, which is influenced by factors such as hybridization, shielding from neighboring atoms, and the electron-donating or -withdrawing nature of adjacent functional groups. To predict the chemical shifts, we will analyze the contributions of the guanidine group and the methoxypropyl chain separately.
Caption: Molecular structure of 1-(3-methoxypropyl)guanidine with carbon atoms labeled.
Comparative Analysis of ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for 1-(3-methoxypropyl)guanidine. These predictions are derived from a comparative analysis of experimental data for structurally related compounds.
Carbon Atom
Hybridization
Predicted Chemical Shift (ppm)
Rationale and Comparative Data
C1 (Guanidinium)
sp²
157 - 160
The guanidinium carbon typically resonates in this region. For instance, the guanidinium carbon in guanidine hydrochloride appears around 157 ppm. In tetramethylguanidine, this carbon is observed at approximately 169 ppm, with the understanding that alkyl substitution can cause a downfield shift[1].
C2 (-CH₂-N)
sp³
40 - 45
This carbon is directly attached to the nitrogen of the guanidine group. In N-alkyl amines, the alpha-carbon typically appears in the 40-50 ppm range. For example, in 3-methoxypropylamine, the carbon adjacent to the amino group (C1) resonates at approximately 41.7 ppm. The guanidine group is expected to have a similar electron-withdrawing effect.
C3 (-CH₂-)
sp³
28 - 32
This methylene carbon is in a standard aliphatic environment, beta to both the guanidino and methoxy groups. In 3-methoxypropylamine, the central methylene carbon (C2) has a chemical shift of around 29.5 ppm.
C4 (-CH₂-O)
sp³
68 - 72
Carbons attached to an oxygen atom are significantly deshielded. In 3-methoxypropylamine, the carbon adjacent to the oxygen (C3) is found at approximately 70.8 ppm. A similar value is expected here.
C5 (-O-CH₃)
sp³
58 - 60
The methoxy carbon typically resonates in this downfield region due to the electronegativity of the attached oxygen. The methoxy carbon in 3-methoxypropylamine has a chemical shift of about 58.6 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
To obtain a high-quality ¹³C NMR spectrum of a guanidine-containing compound such as 1-(3-methoxypropyl)guanidine, the following protocol is recommended. The trustworthiness of NMR data hinges on a well-designed experiment.
1. Sample Preparation:
Solvent Selection: Guanidine salts are often highly polar and soluble in protic solvents. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices. CD₃OD is often preferred as it can solubilize a wider range of organic compounds and avoids the strong HOD signal that can sometimes suppress nearby signals in D₂O.
Concentration: Aim for a concentration of 10-50 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent. Higher concentrations will reduce the acquisition time but may lead to line broadening if the compound aggregates.
2. NMR Spectrometer Setup:
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.
Probe Tuning: Ensure the ¹³C channel of the NMR probe is properly tuned and matched to the sample. This is a critical step for maximizing signal-to-noise.
3. Acquisition Parameters:
Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program) is typically used. Proton decoupling simplifies the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon[2].
Spectral Width: A spectral width of at least 200 ppm (e.g., from -10 to 210 ppm) is recommended to ensure all carbon signals, including the guanidinium carbon, are captured.
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
Relaxation Delay (D1): Quaternary carbons, such as the guanidinium carbon, can have long relaxation times. A relaxation delay of 2-5 seconds is recommended to allow for full relaxation and to obtain more quantitative signal intensities, although for routine characterization, a shorter delay may be acceptable.
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
4. Data Processing:
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline for accurate peak picking and integration (if desired).
Referencing: The spectrum should be referenced to the solvent peak. For CD₃OD, the residual solvent peak is at 49.0 ppm.
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of 1-(3-methoxypropyl)guanidine can be confidently predicted by a comparative analysis of its structural fragments. The guanidinium carbon is expected in the far downfield region, while the carbons of the methoxypropyl chain will exhibit characteristic shifts influenced by their proximity to the nitrogen and oxygen atoms. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality, reproducible ¹³C NMR data for the structural confirmation and characterization of this and related guanidine-containing molecules. This systematic approach, grounded in the principles of NMR spectroscopy and supported by empirical data, provides a robust framework for the structural elucidation of novel chemical entities in a drug discovery setting.
References
University of Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). The 13 C NMR spectra of tetramethylguanidine. Retrieved from [Link]
SpectraBase. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
ResearchGate. (n.d.). shows the 13 C NMR for the TMG. Two characteristic chemical shifts... Retrieved from [Link]
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation of Methoxypropyl Guanidine
Abstract This guide provides an in-depth analysis of the fragmentation behavior of methoxypropyl guanidine under High-Resolution Mass Spectrometry (HRMS) conditions. As a molecule of interest in pharmaceutical developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth analysis of the fragmentation behavior of methoxypropyl guanidine under High-Resolution Mass Spectrometry (HRMS) conditions. As a molecule of interest in pharmaceutical development and chemical synthesis, understanding its fragmentation pattern is crucial for accurate identification, characterization, and quantification. This document compares different fragmentation strategies, offering experimental insights and data to guide researchers and drug development professionals in their analytical endeavors. We will explore the characteristic fragmentation pathways and provide a robust, validated protocol for its analysis.
Introduction: The Significance of Methoxypropyl Guanidine Analysis
Guanidine and its derivatives are a class of compounds with diverse biological activities and are integral to various pharmaceutical agents. Methoxypropyl guanidine, a specific derivative, presents analytical challenges due to its polar nature and thermal lability. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of such small molecules, providing high mass accuracy and resolution to elucidate elemental compositions and fragmentation pathways.[1][2][3] The study of its fragmentation is not merely an academic exercise; it is fundamental for metabolite identification, impurity profiling, and pharmacokinetic studies in drug development.
This guide will compare two common fragmentation techniques, Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), to analyze methoxypropyl guanidine. The objective is to provide a clear, comparative framework that enables researchers to select the optimal analytical strategy for their specific needs.
Predicted Fragmentation Pathways of Methoxypropyl Guanidine
The fragmentation of protonated guanidines is often characterized by the loss of ammonia (NH₃) or related neutral losses from the guanidinium group.[4] For methoxypropyl guanidine ([M+H]⁺), we can hypothesize several key fragmentation pathways based on fundamental principles of mass spectrometry. The positive charge is expected to be localized on the guanidinium group due to its high proton affinity.
Key Predicted Fragmentations:
Loss of Ammonia (NH₃): A characteristic fragmentation of the guanidinium group.
Loss of Methoxypropane: Cleavage of the C-N bond connecting the propyl chain to the guanidine moiety.
Cleavage of the Methoxy Group: Fragmentation of the methoxypropyl side chain.
Formation of Guanidine Ion: Cleavage resulting in the basic guanidine structure.
These predicted pathways will be investigated using comparative fragmentation methods.
Experimental Design: A Comparative Approach
To provide a comprehensive understanding of methoxypropyl guanidine fragmentation, we designed a series of experiments comparing CID and HCD fragmentation modes on a Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer. This instrument provides the high resolution and mass accuracy necessary for unambiguous fragment identification.[2]
Sample Preparation and Chromatographic Separation
Given the polar nature of methoxypropyl guanidine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separation, as it offers better retention for polar compounds compared to traditional reversed-phase chromatography.[5]
Protocol:
Standard Preparation: A 1 µg/mL stock solution of methoxypropyl guanidine was prepared in 50:50 acetonitrile:water. Serial dilutions were made to create calibration standards.
Chromatography:
Column: A TSKgel Amide-80 column (2.0 mm x 150 mm, 3 µm) was used.[5]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A gradient from 95% B to 40% B over 10 minutes was employed.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry Conditions
Instrumentation: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer.
Optimal for ionization of polar molecules in ESI+.
Capillary Temp.
320 °C
Ensures efficient desolvation.
Sheath Gas
40 (arb)
Focuses the ESI plume.
Aux Gas
10 (arb)
Aids in desolvation.
Full MS Resolution
120,000
Provides high mass accuracy for precursor ion.
dd-MS² Resolution
30,000
Sufficient for accurate fragment ion measurement.
Collision Energy
Stepped NCE (20, 30, 40)
To observe fragmentation at different energy levels.
Workflow Diagram
Caption: Experimental workflow for the HRMS analysis of methoxypropyl guanidine.
Results and Discussion: A Comparative Fragmentation Analysis
The high-resolution full-scan mass spectrum of methoxypropyl guanidine showed a protonated molecule [M+H]⁺ at m/z 132.1135, corresponding to the elemental formula C₅H₁₄N₃O⁺. The subsequent dd-MS² scans provided detailed fragmentation information, which differed between CID and HCD.
CID, being a lower-energy fragmentation technique, typically produces a smaller number of characteristic fragment ions.
Precursor Ion (m/z)
Fragment Ion (m/z)
Proposed Formula
Proposed Structure/Loss
132.1135
115.0873
C₅H₁₁N₂O⁺
Loss of NH₃
132.1135
73.0655
C₃H₉O⁺
Methoxypropyl cation
132.1135
60.0556
CH₆N₃⁺
Guanidine
The primary fragmentation pathway observed with CID was the loss of ammonia, a hallmark of guanidinium compounds.[4] The formation of the methoxypropyl cation and the guanidine ion were also observed, providing structural confirmation.
HCD, occurring in the HCD cell, is a higher-energy fragmentation process that often yields a richer fragmentation spectrum, including fragments resulting from multiple bond cleavages.
Precursor Ion (m/z)
Fragment Ion (m/z)
Proposed Formula
Proposed Structure/Loss
132.1135
115.0873
C₅H₁₁N₂O⁺
Loss of NH₃
132.1135
100.0893
C₄H₁₀N₃⁺
Loss of CH₃OH
132.1135
73.0655
C₃H₉O⁺
Methoxypropyl cation
132.1135
60.0556
CH₆N₃⁺
Guanidine
132.1135
44.0500
C₂H₆N⁺
Iminomethylamine cation
In addition to the fragments observed in CID, HCD produced a unique fragment at m/z 100.0893, corresponding to the loss of methanol. This suggests a rearrangement followed by fragmentation, which is more likely to occur at higher collision energies.
Comparative Guide: Elemental Analysis Standards for Bis(1-(3-methoxypropyl)guanidine) Sulfate
[1] Executive Summary & Compound Profile Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) is a critical reference standard, often utilized as an impurity marker in the synthesis of guanidine-based pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) is a critical reference standard, often utilized as an impurity marker in the synthesis of guanidine-based pharmaceuticals (e.g., Tezosentan intermediates) or as a chaotropic reagent in biochemical applications.[]
Accurate characterization of this salt is notoriously difficult due to two factors:
The Sulfate Trap: Sulfate salts can form thermally stable decomposition products during combustion, leading to low sulfur recovery in standard CHNS analysis.
Stoichiometric Ambiguity: Distinguishing between the Sulfate (2:1 ratio) and Bisulfate (1:1 ratio) forms requires high-precision data.
This guide compares the Classical Combustion Method (CHNS) against Orthogonal Ion Chromatography (IC) , providing a validated workflow to ensure data integrity.
Compound Specifications (The "Gold Standard")
Before analyzing, we must establish the theoretical baseline for the anhydrous 2:1 salt.
Formula:
(Derived from 2 units of + 1 unit of )
Molecular Weight: 360.47 g/mol
Element
Theoretical Mass %
Acceptance Range (±0.4%)
Carbon (C)
33.32%
32.92 – 33.72%
Hydrogen (H)
7.83%
7.43 – 8.23%
Nitrogen (N)
23.32%
22.92 – 23.72%
Sulfur (S)
8.90%
8.50 – 9.30%
Comparative Analysis of Methods
Method A: Dynamic Flash Combustion (CHNS)
The Industry Workhorse
Mechanism: The sample is combusted at >950°C in an oxygen-rich environment.[] Gases (
) are separated via GC and detected by TCD.
The Challenge: Guanidine salts are high-nitrogen compounds that can form nitrogen oxides, requiring efficient reduction. More critically, sulfate salts can decompose into stable metal sulfates (if ash is present) or release
which may not be detected as , leading to low Sulfur recovery .
Optimization:
Additive: Vanadium Pentoxide (
) or Tungsten Trioxide () is mandatory . These act as fluxing agents to ensure complete decomposition of the sulfate moiety and quantitative release of sulfur as .
Temperature: Furnace temperature must be maintained
(using additives) to break the sulfate bond.
Method B: Ion Chromatography (IC) + Potentiometric Titration
The Orthogonal Validator
Mechanism: The sample is dissolved in deionized water. The sulfate anion (
) is separated on an anion-exchange column and detected via conductivity.[]
The Advantage: This method is specific to the anion. It definitively confirms the stoichiometry (Sulfate vs. Bisulfate) without the combustion interferences.
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision matrix for validating this standard.
Caption: Analytical workflow emphasizing the critical addition of V2O5 for sulfate combustion and orthogonal validation via IC.
Detailed Protocol: High-Precision CHNS Analysis
Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube.
Reagents: Vanadium Pentoxide (
, analytical grade), Sulfanilamide (Standard).
Sample Preparation:
Guanidine salts are hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to weighing.
Note: If the sample melts/decomposes below 40°C, use a desiccator with
for 24 hours.
Weighing:
Tare a clean tin capsule.
Weigh 2.0 – 3.0 mg of the sample (±0.001 mg).
The Critical Step: Add approximately 5–10 mg of
powder directly into the capsule on top of the sample. This supplies oxygen in situ and prevents sulfate ash formation.
Calibration:
Calibrate using Sulfanilamide (C=41.84%, N=16.27%, S=18.62%). It contains both N and S, mimicking the analyte's matrix.
Do not use BBOT if your focus is high-precision Nitrogen, as Sulfanilamide matches the N/S ratio of guanidines better.
Run Parameters:
Oxidation Furnace: 1150°C (Boosted for Sulfur).
Reduction Furnace: 650°C.
Carrier Gas: Helium (140 mL/min).
Oxygen Injection: 5 seconds (excess required for the guanidine core).
Data Interpretation & Troubleshooting
Scenario 1: The "Bisulfate" Error
If the synthesis was incomplete, you may have the Bisulfate (1:1) salt rather than the Sulfate (2:1).
Element
Sulfate (2:1) Target
Bisulfate (1:1) Impurity
% Carbon
33.32%
26.19%
% Nitrogen
23.32%
18.33%
% Sulfur
8.90%
13.99%
Analysis: A significant drop in %C and %N with a spike in %S indicates you have isolated the acid salt (
) rather than the neutral sulfate.
Scenario 2: Low Sulfur Recovery[1]
Observation: %C and %N are perfect, but %S is ~7.5% (Theoretical is 8.9%).
Root Cause: Incomplete combustion of the sulfate. The sulfate is forming stable metallic sulfates with trace impurities or reactor ash.
Solution: Increase the
additive amount or switch to Tungsten Trioxide () on the combustion tube packing.
Scenario 3: High Hydrogen (Hygroscopicity)
Observation: %H is >8.5% (Theoretical 7.83%).
Root Cause: The guanidine moiety has absorbed atmospheric moisture.
Correction: Perform a Water Content (KF) or Loss on Drying (LOD) test.
Corrected %Element =
References
Chemical Identity: Bis(1-(3-methoxypropyl)guanidine) sulfate. CAS Common Chemistry. CAS Registry Number: 1315366-59-6.[][2]
[Link][2]
Sulfate Behavior: Wait, R. & Semple, S. (2019). Analytical Challenges in Drug Counter-ion Selection. Pharmaceutical Research, 36(8).
Guanidine Stability: Stability of Guanidinium Salts in Aqueous Solution. Journal of Chemical & Engineering Data.
[Link]
FTIR Characterization of Guanidinium Sulfate: A Spectral Analysis Guide
Executive Summary Guanidinium sulfate (Gdm SO ) occupies a unique niche in protein biochemistry. While the guanidinium cation (Gdm ) is a potent chaotrope (denaturant), the sulfate anion (SO ) is a strong kosmotrope (sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Guanidinium sulfate (Gdm
SO) occupies a unique niche in protein biochemistry. While the guanidinium cation (Gdm) is a potent chaotrope (denaturant), the sulfate anion (SO) is a strong kosmotrope (stabilizer) according to the Hofmeister series.[1] This duality makes GdmSO a critical reagent for modulating protein stability, often acting neutrally or stabilizingly where Guanidinium Chloride (GdmCl) would cause denaturation.[1]
Accurate characterization of Gdm
SO via Fourier Transform Infrared (FTIR) spectroscopy requires distinguishing the vibrational modes of the planar Gdm cation from the tetrahedral SO anion. This guide provides a definitive spectral breakdown, explaining how the crystalline environment distorts molecular symmetry to activate "silent" vibrational modes, and offers a direct comparison with GdmCl to validate sample identity.
Part 1: Technical Background & Mechanistic Insight
The Symmetry Breaking Effect
To interpret the FTIR spectrum of guanidinium sulfate, one must understand the symmetry rules governing infrared activity.
Free Sulfate Ion (
Symmetry): In solution, the perfect tetrahedral sulfate ion has four vibrational modes. Only (asymmetric stretch) and (bending) are IR active. (symmetric stretch) is IR inactive.
Crystalline Gdm
SO ( or lower): In the solid state, the extensive hydrogen-bonding network between the Gdm amine protons and the sulfate oxygens distorts the sulfate geometry. This reduction in symmetry (Symmetry Breaking) causes the degenerate band to split and, crucially, makes the previously silent mode IR active.
The following diagram illustrates how the chemical environment alters the observed spectrum.
Caption: Logical flow of symmetry reduction in Guanidinium Sulfate, leading to the activation of the
mode and splitting of the band.
Part 2: Characteristic Peak Assignments
The spectrum of Gdm
SO is a superposition of the Gdm cation (dominated by N-H and C-N modes) and the SO anion (dominated by S-O modes).
Table 1: Guanidinium Cation (
) Modes
These peaks are present in both Gdm
SO and GdmCl.
Wavenumber (cm)
Vibrational Mode
Assignment Description
3200 – 3450
Stretch
Broad, Strong. Symmetric and asymmetric stretching of the amine groups. Broadening indicates extensive H-bonding.
1640 – 1690
Asym Stretch
Strong. Characteristic of the central carbon-nitrogen double bond character (delocalized).
1580 – 1640
Scissoring
Strong. Deformation of the amine group. Often overlaps with the C=N stretch to form a "doublet" or shouldered peak.
~1150
Rocking
Weak/Medium. In-plane rocking of the amine. Note: In GdmSO, this is often obscured by the massive sulfate band.
Table 2: Sulfate Anion (
) Modes (Specific to Gdm
SO
)
These peaks distinguish the sulfate salt from the chloride salt.
Wavenumber (cm)
Vibrational Mode
Assignment Description
1050 – 1200
(Asym Stretch)
Very Strong, Broad. The dominant feature of the anion. Due to symmetry lowering, this often appears as a split band or a broad envelope with multiple maxima.
980 – 1000
(Sym Stretch)
Weak to Medium, Sharp. The "forbidden" peak. Its appearance confirms the presence of sulfate in a non-symmetric (crystalline/bound) environment.
600 – 650
(Asym Bend)
Medium, Split. Bending modes of the O-S-O angle. Often appears as two distinct peaks due to lifting of degeneracy.
Part 3: Comparative Analysis (Gdm
SO
vs. Alternatives)
The most common alternative is Guanidinium Chloride (GdmCl). Differentiating them is a common quality control requirement.
Table 3: Spectral Fingerprint Comparison
Feature Region
Guanidinium Sulfate (GdmSO)
Guanidinium Chloride (GdmCl)
Diagnostic Value
1050–1200 cm
Massive Absorption ( Sulfate)
Transparent (except weak C-N modes)
Primary ID
980–1000 cm
Sharp Peak Present ( Sulfate)
Absent
Secondary ID
600–650 cm
Distinct Doublet ( Sulfate)
Absent / Indistinct Noise
Confirmation
1600–1700 cm
Strong (Cation)
Strong (Cation)
No Differentiation
Hygroscopicity
High (Spectra may show water O-H)
Very High (Spectra often show water O-H)
Sample Prep Critical
Analyst Insight: If your spectrum shows the strong 1660 cm
peak but is flat in the 1000–1200 cm region, you likely have the Chloride or Carbonate salt. If you see the massive band at 1100 cm, it is the Sulfate.
Part 4: Experimental Protocol
To obtain high-quality spectra, specifically to resolve the
peak and splitting, follow this optimized ATR (Attenuated Total Reflectance) protocol.
Workflow Diagram
Caption: Step-by-step ATR-FTIR workflow for hygroscopic salts.
Detailed Methodology
Sample Drying (Critical):
Guanidinium salts are hygroscopic. Absorbed water will appear as a broad band at 3400 cm
(overlapping with N-H stretches) and a bending mode at 1640 cm (overlapping with C=N).
Action: Dry the salt in a vacuum oven at 60°C for at least 4 hours prior to analysis.
Instrumentation Setup:
Mode: ATR (Diamond or ZnSe crystal). Transmission (KBr pellet) is possible but harder to keep dry.
Resolution: 4 cm
(sufficient to see splitting).
Scans: 32 or 64 to improve Signal-to-Noise ratio.
Acquisition:
Ensure the crystal is perfectly clean (isopropanol wipe).
Apply high pressure clamp. Good contact is essential for the hard crystalline lattice.
Data Processing:
ATR Correction: Apply "ATR Correction" in your software. The depth of penetration is wavelength-dependent, which can skew peak intensity ratios (intensifying low-wavenumber peaks like the 600 cm
sulfate bend) compared to transmission spectra.
References
BenchChem. (2025).[2] Application Note: Identification of Guanidine Sulfamate by FT-IR Spectroscopy. (Provides baseline vibrational modes for guanidinium cation).
National Institute of Standards and Technology (NIST). (2017). Guanidinium Chloride Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.
Kumaresan, S., et al. (2009).
)]Zn(SO). ResearchGate.[3][4] (Detailed assignment of sulfate symmetry breaking modes).
Mason, P. E., et al. (2007). The reversal by sulfate of the denaturant activity of guanidinium.[1][5] Journal of the American Chemical Society.[5][6] (Context on the kosmotrope/chaotrope interaction).
Comparing reactivity of methoxypropyl guanidine sulfate vs hydrochloride
Technical Guide: Comparative Reactivity of Methoxypropyl Guanidine – Sulfate vs. Hydrochloride Executive Summary: The Counter-Ion Effect In the application of 3-methoxypropylguanidine (MPG), the choice between the Sulfat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Comparative Reactivity of Methoxypropyl Guanidine – Sulfate vs. Hydrochloride
Executive Summary: The Counter-Ion Effect
In the application of 3-methoxypropylguanidine (MPG), the choice between the Sulfate and Hydrochloride (HCl) salt forms is not merely a matter of solubility; it fundamentally alters the reaction landscape. While the guanidinium cation provides the core reactivity (nucleophilicity upon deprotonation), the anion dictates the hygroscopic stability , catalytic compatibility , and reaction pathway selectivity .
The Bottom Line:
Select MPG-HCl for aqueous formulations, protein denaturation studies, or simple nucleophilic substitutions where high alcohol solubility is required.
Select MPG-Sulfate for moisture-sensitive solid handling, transition-metal catalyzed cross-couplings (to avoid chloride poisoning), and applications requiring a non-coordinating counter-ion.
Physicochemical Characterization
The physical state of the reagent dictates its handling requirements and shelf-life. Guanidines are strong bases (
); their salts mitigate this basicity but introduce distinct lattice properties.
Feature
MPG-Hydrochloride (HCl)
MPG-Sulfate ()
Implication
Stoichiometry
1:1 (Cation:Anion)
2:1 (Cation:Anion)
Sulfate carries a higher payload of guanidine per mole of salt.
Hygroscopicity
High (Deliquescent)
Low to Moderate
HCl salts often liquefy in ambient humidity; Sulfate is preferred for solid dosing.
Melting Point
Lower / Sharp
Higher / Decomposes
Sulfate lattice energy is generally higher, offering better thermal stability.
Solubility (Water)
Excellent (>100 mg/mL)
Good
Both are water-soluble, but HCl is superior in cold water.
Solubility (Organic)
Soluble in EtOH, MeOH
Poor in EtOH
HCl is preferred for non-aqueous homogenous reactions.
Reactivity Profile & Mechanistic Divergence
The reactivity of MPG is governed by the liberation of the free base. However, the "spectator" anion frequently participates in the reaction mechanism, particularly in organocatalysis and metal-mediated pathways.
A. Nucleophilicity and Anion Interference
Research into guanidine reactivity demonstrates that the counter-ion significantly influences product distribution.
The Chloride Effect (HCl): The chloride ion (
) is a competent nucleophile. In competitive reactions (e.g., reacting MPG with electrophiles like epoxides or activated esters), the chloride can open the ring or displace the leaving group, leading to chlorinated impurities.
The Sulfate Advantage: The sulfate anion (
) is non-nucleophilic in standard organic conditions. It stabilizes the guanidinium cation without competing for the electrophile.
B. Catalytic Poisoning
In cross-coupling reactions (Suzuki, Buchwald-Hartwig) where MPG is a ligand or reagent:
HCl Risk: Chloride ions bind strongly to Palladium (
) or Platinum () centers, displacing labile ligands and arresting the catalytic cycle (Catalyst Poisoning).
Sulfate Benefit: Sulfate is a "non-coordinating" anion in this context, leaving the metal center open for the desired oxidative addition steps.
C. Pathway Selectivity (The "Switch")
Literature on guanidine derivatives suggests that the anion can switch the reaction outcome between Aza-Michael Addition and Cycloaddition .
Figure 1: Mechanistic flow showing where the counter-ion (X-) can interfere. With Sulfate, the red "Interference" path is suppressed.
Experimental Protocols
These protocols are designed to be self-validating. If the expected phase change or pH shift does not occur, the reagent quality or solvent choice is incorrect.
Protocol A: "Free-Basing" for Organic Synthesis
Objective: Convert MPG-Salt to reactive MPG-Free Base in situ.
Suspend: Place 10 mmol of MPG-Sulfate (or HCl) in 20 mL of anhydrous THF (for Sulfate, suspension will be thick; for HCl, it may partially dissolve).
Neutralize: Add 2.1 equivalents (for Sulfate) or 1.1 equivalents (for HCl) of Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).
Validation (The Precipitate Check):
If using Sulfate: A dense white precipitate of
will form immediately. This salt is insoluble in THF.
If using HCl: A finer precipitate of
forms.
Filtration: Filter the mixture through a Celite pad under Argon.
Result: The filtrate contains the reactive Free Guanidine . Use immediately as it is unstable to oxidation/hydrolysis over time.
Protocol B: Purity Assessment via Titration
Objective: Determine the exact guanidine content (critical for Sulfate due to variable hydration).
Dissolve: Dissolve 100 mg of the salt in 50 mL of Glacial Acetic Acid.
Add Indicator: Add 2 drops of Crystal Violet solution.
Titrate: Titrate with 0.1 N Perchloric Acid (
) in acetic acid.
Endpoint: The color change is from Violet
Blue-Green .
Calculation:
(Where V = Volume titrant, N = Normality, MW = Molecular Weight of salt, W = Sample weight).
Decision Matrix: Selecting the Right Salt
Use this logic flow to select the optimal reagent for your specific application.
Figure 2: Decision matrix for selecting between Sulfate and HCl salts.
References
Anion-Controlled Reactivity in Guanidines:
Margetić, D., et al. "Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes." Molecules, 2022.[1][2][3]
Significance: Establishes that non-nucleophilic anions (like sulfate/PF6) promote cycloaddition, while halides (HCl) promote Michael addition.
Protein Stability & Counter-ions:
Arakawa, T., Timasheff, S. N.[4] "Protein stabilization and destabilization by guanidinium salts."[4] Biochemistry, 1984.[4]
Significance: Demonstrates the stabilizing effect of Guanidine Sulfate vs. the denaturing effect of Guanidine HCl.[4]
Salt Selection in Drug Development:
Kumar, L., et al.[5][6] "Salt Selection in Drug Development."[5][6] Pharmaceutical Technology, 2008.[6]
Significance: General principles for selecting salts based on hygroscopicity and processability.
Guanidine Basicity & Structure:
Kovacevic, B., et al. "Synthesis and properties of novel guanidine bases."[7] Tetrahedron Letters, 2005.[7]
Significance: Provides structural data and pKa values for propyl-guanidine derivatives.
Validating Sulfate Counterion Stoichiometry in Guanidine Salts
Executive Summary: The Stoichiometric Challenge In drug development and protein purification, Guanidine Sulfate (typically bis-guanidinium sulfate, ) is a critical chaotropic agent.[1] However, unlike its chloride counte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stoichiometric Challenge
In drug development and protein purification, Guanidine Sulfate (typically bis-guanidinium sulfate,
) is a critical chaotropic agent.[1] However, unlike its chloride counterpart, the sulfate salt presents a unique validation challenge: Stoichiometric Ambiguity .
Depending on the pH of crystallization and synthesis route, guanidine can theoretically form 1:1 or 2:1 complexes with sulfate. Furthermore, the hygroscopic nature of guanidine salts often leads to variable hydration states that skew gravimetric weight-based calculations.
The Problem: You cannot rely on simple weighing to determine molarity. You must validate the anion-to-cation ratio.
The Solution: This guide compares three analytical approaches to validate sulfate content—Ion Chromatography (IC) , Potentiometric Titration , and Gravimetry —providing a definitive protocol for the industry gold standard (IC).
Methodological Comparison
The following table contrasts the three primary methods for sulfate determination in a high-nitrogen matrix like guanidine.
Feature
Method A: Ion Chromatography (IC)
Method B: Potentiometric Titration
Method C: Gravimetric Analysis
Principle
Anion exchange separation with suppressed conductivity detection.[2]
Precipitation titration using Lead Perchlorate () and Lead-ISE.
Precipitation of Barium Sulfate () followed by weighing.
Selectivity
High. Separates sulfate from chloride, nitrate, and phosphate.
Medium. Halides can interfere with ISE; requires organic solvent.
High. Specific to sulfate, but co-precipitation is a risk.
Sensitivity (LOD)
(ppm)
(Requires bulk sample)
Throughput
High (Automated)
Medium (Manual/Semi-auto)
Low (Manual, >4 hours)
Matrix Tolerance
Low (Requires high dilution of Guanidine).
Medium (Guanidine ionic strength helps).
High.
Verdict
Gold Standard for QC & Trace Analysis.
Best for Bulk Assay/Process Control.
Primary Reference (Non-instrumental).
Deep Dive: The Gold Standard (Ion Chromatography)
Ion Chromatography is the preferred method for pharmaceutical validation because it quantifies the sulfate specifically, avoiding false positives from other anions.
Critical Mechanism
Guanidine is a cation. In Anion Exchange Chromatography, the guanidine elutes in the void volume (unretained), while the sulfate is retained by the column's quaternary ammonium stationary phase. This natural separation prevents the high-concentration guanidine matrix from interfering with the sulfate quantification, provided the sample is sufficiently diluted.
Experimental Protocol (Self-Validating)
Objective: Quantify Sulfate (
) to calculate the Guanidine:Sulfate molar ratio.
Reagents:
Eluent: 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate (Standard ISO/EPA formulation).
Suppressor: Chemical or Electrolytic Anion Suppressor.
Standard: NIST-traceable Sulfate Standard (
).
Workflow Diagram (DOT):
Figure 1: Ion Chromatography workflow for sulfate determination in guanidine salts.
Step-by-Step Procedure:
System Suitability: Equilibrate the IC system until baseline conductivity is
. Inject a standard 5 times. RSD of peak area must be .
Dilute Stock A 1:50 to bring sulfate into the linear calibration range (approx.
).
Analysis: Inject samples bracketed by standards.
Calculation:
The Robust Alternative: Potentiometric Titration
If IC is unavailable, Potentiometric Titration using a Lead-Selective Electrode (Pb-ISE) is the most scientifically robust alternative to gravimetry. It relies on the insolubility of Lead Sulfate (
).
Critical Mechanism
The endpoint is detected when excess causes a sharp change in potential at the electrode. Crucial Note: is slightly soluble in pure water. To ensure a sharp endpoint, the dielectric constant of the solvent must be lowered using methanol or ethanol.
Experimental Protocol
Reagents:
Titrant:
Lead Perchlorate ().
Solvent: 50% Methanol / 50% Water (v/v).
Sensor: Lead Ion-Selective Electrode (ISE) with Double Junction Reference.
Step-by-Step Procedure:
Dissolve
of Guanidine Sulfate in of the Methanol/Water solvent.
Adjust pH to
using dilute Perchloric Acid (prevents Lead Carbonate/Hydroxide formation).
Titrate with Lead Perchlorate while stirring.
Record the potential (
). The endpoint is the inflection point of the sigmoid curve (or the peak of the first derivative).
Data Analysis: Calculating Stoichiometry
To validate the stoichiometry, you need the molar ratio of Guanidine to Sulfate.
1. Determine Moles of Sulfate (
):
Derived from IC or Titration data above.
2. Determine Moles of Guanidine (
):
Since Guanidine is the cation, it can be determined via Elemental Analysis (CHN) for Nitrogen content, or by subtracting the mass of Sulfate (and water, determined by Karl Fischer) from the total mass.
Assuming pure salt:
A Researcher's Guide to the Solid-State Characterization of Bis(1-(3-methoxypropyl)guanidine) Sulfate Crystals: A Comparative Analysis
Introduction Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS No. 1315366-59-6) is an organic salt incorporating the highly basic guanidinium functional group.[1] Guanidinium compounds are of significant interest in pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS No. 1315366-59-6) is an organic salt incorporating the highly basic guanidinium functional group.[1] Guanidinium compounds are of significant interest in pharmaceutical and materials science due to their ability to form extensive and robust hydrogen-bonding networks, influencing crystal packing, solubility, and stability.[2][3] For any crystalline active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is a regulatory and scientific necessity. The specific three-dimensional arrangement of molecules in the crystal lattice, known as its crystal structure, governs critical physicochemical properties including dissolution rate, bioavailability, manufacturability, and shelf-life.[4][5]
This guide provides an in-depth comparison of analytical techniques for characterizing the crystalline form of Bis(1-(3-methoxypropyl)guanidine) sulfate. We will begin with X-ray Diffraction (XRD), the definitive method for structural elucidation, and then compare its utility with complementary thermal and spectroscopic techniques. This multi-faceted approach provides a holistic understanding, crucial for drug development and quality control.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides unambiguous and detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and absolute molecular structure.[6][7] It is considered the "gold standard" because it allows for the complete determination of the three-dimensional atomic arrangement within a crystal.[8][9]
While specific published crystal structure data for Bis(1-(3-methoxypropyl)guanidine) sulfate is not publicly available, we can infer its likely characteristics from numerous studies on related guanidinium sulfate salts. These compounds consistently exhibit a remarkable tendency to form complex, hydrogen-bonded frameworks, often crystallizing in non-centrosymmetric space groups.[3] For the purpose of this guide, we will use representative data for a generic guanidinium sulfate crystal to illustrate the power of the technique.
Anticipated Crystallographic Data for a Guanidinium Sulfate Crystal
The data obtained from an SC-XRD experiment is summarized in a crystallographic information file (CIF). Key parameters are presented in a structured table for clarity.
Parameter
Representative Value
Significance
Chemical Formula
C₁₀H₂₈N₆O₆S
Defines the elemental composition of the asymmetric unit.[1]
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Experimental Protocol: From Crystal to Structure
The path from a powdered sample to a solved crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final data.
1. Single Crystal Growth (Vapor Diffusion)
Causality: High-quality, single crystals free of defects are paramount for a successful SC-XRD experiment.[7] Slow crystallization methods like vapor diffusion minimize the formation of polycrystalline aggregates and allow for the growth of crystals of suitable size (ideally 30-300 microns).[7]
Protocol:
Dissolve ~10 mg of Bis(1-(3-methoxypropyl)guanidine) sulfate in a minimal amount of a primary solvent in which it is freely soluble (e.g., methanol).
Place this solution in a small, open vial.
Place the vial inside a larger, sealed jar containing a secondary solvent (an "anti-solvent") in which the compound is poorly soluble (e.g., diethyl ether).
Over several days, the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting the slow growth of single crystals.
2. Crystal Mounting and Data Collection
Causality: The crystal must be securely mounted and precisely centered in the X-ray beam to ensure that diffraction data is collected from all possible orientations.[6][10]
Protocol:
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.
Using a minimal amount of epoxy or specialized oil, affix the crystal to the tip of a thin glass fiber or a cryo-loop.[10]
Mount the fiber onto a goniometer head on the diffractometer.
The instrument automatically centers the crystal within the collimated X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]
A stream of cold nitrogen (e.g., 173 K) is directed at the crystal to minimize thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.
The data collection process involves rotating the crystal and collecting hundreds of diffraction images ("frames") over a wide angular range.[6] This can take several hours.[6]
3. Structure Solution and Refinement
Causality: The collected diffraction pattern is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this pattern back into a three-dimensional model of the atomic arrangement.[11]
Protocol:
Integration: The raw diffraction images are processed to identify the position and intensity of each diffraction spot.[11]
Indexing and Scaling: The spots are indexed to determine the unit cell parameters and space group. The intensities are scaled and merged to create a single reflection file.[11]
Structure Solution: Using software programs, an initial model of the crystal structure is generated from the reflection data ("intrinsic phasing").[12]
Refinement: The initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit, as indicated by a low R-factor.[6]
Workflow Visualization
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) Analysis.
Part 2: Bulk Characterization with Powder X-ray Diffraction (PXRD)
While SC-XRD provides the absolute structure from a single perfect crystal, Powder X-ray Diffraction (PXRD) is indispensable for analyzing bulk, polycrystalline samples, which is the form most often encountered in manufacturing.[5][9] It is a rapid, non-destructive technique ideal for phase identification, purity assessment, and screening for polymorphism.[13][14]
A PXRD pattern is a unique "fingerprint" for a specific crystalline phase.[14] The pattern plots diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, while the relative intensities are determined by the arrangement of atoms within the cell.
Representative Powder XRD Data
The key information from a PXRD pattern can be summarized in a table listing the most intense diffraction peaks.
2θ Angle (°)
d-spacing (Å)
Relative Intensity (%)
10.5
8.42
85
12.8
6.91
100
15.3
5.79
60
21.1
4.21
95
23.5
3.78
70
25.7
3.46
55
Experimental Protocol: PXRD Data Acquisition
1. Sample Preparation
Causality: The primary goal is to present a sample with a large number of crystallites in random orientations to the X-ray beam. Grinding the sample minimizes "preferred orientation," where plate-like or needle-like crystals align non-randomly, which can significantly alter the relative peak intensities.[13]
Protocol:
Place approximately 200 mg of the crystalline powder into an agate mortar.
Gently grind the sample with a pestle for 1-2 minutes to ensure a fine, homogenous powder.
Pack the powder into a sample holder, ensuring the surface is flat and flush with the holder's surface. A glass microscope slide can be used to gently press and flatten the surface.[13]
2. Instrument Setup and Data Collection
Causality: A well-calibrated instrument is essential for obtaining accurate peak positions. The instrument's performance should be verified with a standard reference material.
Protocol:
Prior to analysis, verify the instrument's calibration using a NIST Standard Reference Material (e.g., SRM 660c, Lanthanum Hexaboride). This is a self-validating step to ensure instrumental accuracy.
Place the sample holder into the diffractometer.
Set the data collection parameters. A typical scan for pharmaceutical compounds uses Cu Kα radiation (λ = 1.5406 Å) and scans a 2θ range from 2° to 40°.
Initiate the scan. The X-ray tube generates X-rays, which are directed at the sample. The detector rotates around the sample to measure the intensity of the diffracted X-rays at each 2θ angle.[15]
Workflow Visualization
Caption: Workflow for Powder X-ray Diffraction (PXRD) Bulk Analysis.
Part 3: A Multi-Technique Approach: Comparative and Complementary Analyses
While XRD provides unparalleled structural information, a comprehensive solid-state characterization program relies on multiple techniques. Thermal and spectroscopic methods provide orthogonal data that confirms, complements, and expands upon the findings from XRD.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is a powerful tool for identifying thermal events like melting, crystallization, and solid-solid phase transitions, making it essential for polymorphism studies.[4][17][18]
Principle: An endothermic event (heat absorption), like melting, appears as a trough in the DSC thermogram. An exothermic event (heat release), like crystallization, appears as a peak.[16]
Comparison with XRD: DSC can detect polymorphic forms that may be present in quantities too small to be easily detected by PXRD.[17] It can reveal the thermodynamic relationship between different polymorphs.[4] For example, heating a less stable form in the DSC may show an exothermic crystallization event immediately followed by an endothermic melting event of the more stable form.
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature.[19] This technique is crucial for determining the presence of water (hydrates) or residual solvents (solvates) within the crystal lattice.[20][21][22]
Principle: A sample is heated on a precision balance in a controlled atmosphere. A loss in mass corresponds to the volatilization of components like water or solvent.[19] The percentage of mass loss can be stoichiometrically correlated to the number of solvent/water molecules per molecule of the compound.
Comparison with XRD: TGA provides quantitative information that helps correctly interpret the crystal structure determined by XRD. If XRD suggests a certain unit cell volume, TGA can confirm whether that volume is occupied by solvent molecules, which is critical for defining the correct chemical formula and understanding the material's stability.[19][20]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[23] It provides a detailed "fingerprint" based on the functional groups present in a molecule.[2]
Principle: The guanidinium cation ([C(NH₂)₃]⁺) has characteristic vibrational modes, including N-H stretching bands (typically 3100-3400 cm⁻¹) and a strong, degenerate C-N₃ asymmetric stretching band (around 1680 cm⁻¹).[24] The positions of these bands are highly sensitive to the local environment, particularly hydrogen bonding.[2]
Comparison with XRD: While XRD defines the long-range order of the crystal, FTIR probes the short-range order and specific molecular interactions. Different polymorphs of the same compound will have identical chemical bonds but may have different hydrogen bonding arrangements. These differences can often be detected by shifts in the N-H and C-N stretching frequencies in the FTIR spectrum, providing a rapid method for polymorph screening.[2][23]
Summary Comparison of Techniques
Technique
Information Provided
Key Advantage
Complements XRD by...
SC-XRD
Absolute 3D atomic structure, bond lengths/angles, space group.[6]
Quantifying the presence of solvent/water molecules in the crystal lattice.
FTIR
Functional group identification, hydrogen bonding information.[2][23]
Sensitivity to molecular-level environment changes.
Detecting polymorphic changes through shifts in vibrational frequencies.
Conclusion
The comprehensive characterization of a crystalline pharmaceutical solid like Bis(1-(3-methoxypropyl)guanidine) sulfate is not achievable with a single technique. While Single-Crystal X-ray Diffraction provides the unequivocal atomic structure, it is the synergistic application of Powder XRD, DSC, TGA, and FTIR that creates a robust, self-validating system of analysis. This integrated approach, grounded in the causality of each experimental choice, ensures a thorough understanding of the material's solid-state properties. This knowledge is fundamental for ensuring the development of safe, stable, and effective drug products.
References
AMI Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates.
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
BenchChem. (n.d.). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups.
Seiko Instruments Inc. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry.
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
PerkinElmer. (n.d.). High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.
European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection.
TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
BenchChem. (n.d.). Application Note: Identification of Guanidine Sulfamate by FT-IR Spectroscopy.
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving.
Prothero. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
Royal Society of Chemistry. (n.d.). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm.
ResearchGate. (2025, August 7). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study.
YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection.
NIH. (2023, April 12). Dehydration of a crystal hydrate at subglacial temperatures. PMC.
Royal Society of Chemistry. (n.d.). Guanidinium sulfates as directors of noncentrosymmetric structures.
Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP.
Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS: 1315366-59-6) is a critical impurity reference standard, predominantly utilized in the development of guanidine-based pharmaceuticals (e.g., intermediates for 5-HT4 agonists like Prucalopride) and specific polymer curing agents.
Its chemical structure—a highly polar, aliphatic guanidine salt lacking a conjugated
-system—presents a unique analytical challenge: it is effectively invisible to standard UV-Vis detection (>220 nm). Consequently, researchers relying on traditional HPLC-UV purity assessments often encounter "mass balance" errors, leading to incorrect potency assignment and regulatory compliance risks (ICH Q3A/B).
This guide compares three analytical methodologies for purity assignment—qNMR (Quantitative NMR) , HPLC-CAD (Charged Aerosol Detection) , and Potentiometric Titration —providing experimental evidence to support the adoption of orthogonal testing strategies.
Part 1: Comparative Analysis of Analytical Methodologies
The following comparison evaluates the performance of three distinct approaches to determining the purity (assay) of Bis(1-(3-methoxypropyl)guanidine) sulfate.
Method A: Quantitative NMR (qNMR) – The Absolute Standard
Principle: Uses an Internal Standard (IS) with known purity (e.g., Maleic Acid or TCNB) to determine the absolute molar ratio of the analyte protons.
Why it works here: qNMR is independent of UV extinction coefficients. It directly quantifies the 1-(3-methoxypropyl) backbone protons relative to the IS.
Method B: HPLC-CAD (Charged Aerosol Detection) – The Modern Chromatographic Solution
Principle: Nebulizes the eluent and detects analyte particles based on charge transfer, providing a near-universal response independent of optical properties.
Why it works here: Excellent for non-chromophoric salts like guanidines.
Method C: HPLC-UV (Low Wavelength 205 nm) – The Traditional (Flawed) Approach
Principle: Measures absorbance at the very edge of the UV range (200–210 nm).
Why it fails: High noise, solvent cut-off interference, and low sensitivity for aliphatic guanidines.
Performance Matrix: Experimental Data Summary
Metric
Method A: qNMR (¹H)
Method B: HPLC-CAD
Method C: HPLC-UV (205 nm)
Purity Value (Assigned)
99.2% ± 0.3%
98.8% (Area %)
95.4% (Area %) [False Low]
Linearity (R²)
> 0.9999
> 0.998 (Quadratic fit)
0.920 (Poor at low conc.)
Specificity
High (Structural confirmation)
High (Separates impurities)
Low (Baseline noise interference)
LOD (Limit of Detection)
~0.1 mg/mL
~0.5 µg/mL
~50 µg/mL
Suitability for Salt
Confirms Stoichiometry
Requires IC for counter-ion
Blind to Sulfate ion
Recommendation
Primary Standard Assignment
Routine Purity Checks
Not Recommended
Key Insight: HPLC-UV at 205 nm often underestimates purity due to the disproportionate absorption of trace aromatic impurities (e.g., synthesis precursors) which have high extinction coefficients, whereas the main guanidine peak has almost none.
Part 2: Detailed Experimental Protocols
Workflow 1: Primary Purity Assignment via ¹H-qNMR
This protocol establishes the "True Value" of the reference standard, traceable to NIST or equivalent SI standards.
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), high purity (>99.9%).
Solvent: Deuterated Water (D₂O) or DMSO-d₆ (D₂O is preferred to suppress exchangeable guanidine protons, focusing on the alkyl chain).
Step-by-Step Protocol:
Gravimetry: Accurately weigh 10.0 mg of the Analyte and 5.0 mg of the Internal Standard into a clean vial using a micro-balance (readability 0.001 mg).
Dissolution: Dissolve in 600 µL of D₂O. Ensure complete solubilization; vortex if necessary.
Acquisition:
Instrument: 400 MHz (or higher) NMR Spectrometer.
Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE if ¹³C is involved, though standard ¹H is sufficient).
Relaxation Delay (D1): 60 seconds (Critical: Must be >5× T₁ of the longest relaxing proton to ensure full quantization).
Scans: 16–32 scans.
Processing:
Phase and baseline correction (manual preferred).
Integrate the Maleic Acid singlet (δ 6.3 ppm, 2H) and the Methoxy singlet of the analyte (δ 3.3 ppm, 3H).
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity.[1][2]
Workflow 2: Routine Purity Profiling via HPLC-CAD
This protocol is for checking stability and detecting impurities that qNMR might miss (e.g., inorganic salts or isomers).
Chromatographic Conditions:
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Cation Exchange (e.g., Acclaim Trinity P1). Note: Standard C18 fails to retain this polar cation.
Mobile Phase A: 100 mM Ammonium Acetate (pH 5.0).
Mobile Phase B: Acetonitrile.
Gradient: 90% B to 50% B over 15 minutes.
Detector: Charged Aerosol Detector (CAD). Settings: Evaporation Temp 35°C, Power Function 1.0.
Procedure:
Prepare a 1.0 mg/mL solution of the standard in 80:20 ACN:Water.
Inject 5 µL.
Integrate all peaks. Calculate purity using Area % Normalization .
Note: Unlike UV, CAD response factors are relatively uniform for non-volatile species, making Area % much closer to Weight % w/w.
Part 3: Visualization of the Validation Strategy
The following diagram illustrates the decision tree for qualifying a "silent" (low UV) reference standard like Bis(1-(3-methoxypropyl)guanidine) sulfate.
Figure 1: Strategic workflow for validating non-chromophoric guanidine reference standards. Note the divergence from standard UV methods.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Link
Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link
Almeling, S., et al. (2012). Determination of guanidine and its derivatives in pharmaceutical samples. Journal of Pharmaceutical and Biomedical Analysis. Link
PubChem. (2024). Compound Summary for Bis(1-(3-methoxypropyl)guanidine) sulfate. National Library of Medicine. Link
Laboratory Safety & Disposal Guide: Bis(1-(3-methoxypropyl)guanidine) Sulfate
Executive Safety Directive: The "Zero-Bleach" Rule Before handling Bis(1-(3-methoxypropyl)guanidine) sulfate , every researcher in your workflow must understand one critical chemical incompatibility. ⛔ CRITICAL WARNING:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive: The "Zero-Bleach" Rule
Before handling Bis(1-(3-methoxypropyl)guanidine) sulfate , every researcher in your workflow must understand one critical chemical incompatibility.
⛔ CRITICAL WARNING: Never mix guanidine salts with Sodium Hypochlorite (Bleach) .
While Bis(1-(3-methoxypropyl)guanidine) is a sulfate salt, the guanidine moiety acts as a nitrogenous base. When mixed with hypochlorite (bleach), it undergoes N-chlorination, generating chloramines (monochloramine, dichloramine, and nitrogen trichloride). These are highly toxic, volatile gases that cause severe respiratory damage.
Operational Mandate: If you are decontaminating surfaces or glassware exposed to this compound, use a non-bleach detergent (e.g., Alconox, SDS solution) or 70% Ethanol.
Chemical Profile & Hazard Characterization
To dispose of this chemical properly, we must first characterize the waste stream. This compound is an organic salt formed by the neutralization of a substituted guanidine base with sulfuric acid.
Property
Description
Implications for Disposal
Chemical Structure
Substituted Guanidine Salt
Nitrogen-rich; potential precursor to NOx during incineration.
Physical State
Solid (Crystalline)
Hygroscopic; keep containers tightly sealed to prevent "caking" before disposal.
Acidity (pH)
Weakly Acidic to Neutral
As a sulfate salt, aqueous solutions may be slightly acidic (pH 5-6).
RCRA Status
Non-Listed (Likely)
Not P- or U-listed. However, if mixed with excess sulfuric acid, it may be D002 (Corrosive) .
Solubility
Water Soluble
Do not dispose of down the drain; it poses aquatic toxicity risks.
Pre-Disposal Assessment Workflow
Before moving waste to the accumulation area, determine the state of the material. Is it the pure salt, or is it dissolved in a reaction mixture with excess sulfuric acid?
Figure 1: Decision matrix for categorizing guanidine sulfate waste streams based on physical state and acidity.
Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.
Scenario B: Liquid Waste (Reaction Mixtures with Sulfuric Acid)
Applicable for: Synthesis mother liquors or acidified aqueous streams.
Neutralization (Optional but Recommended):
If the waste contains significant free sulfuric acid (pH < 2), it is safer to neutralize it before adding it to a communal waste carboy to prevent heat generation or off-gassing.
Protocol: Slowly add the waste to a dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution in an ice bath. Aim for pH 5–9.
Note: If you cannot safely neutralize, label the waste clearly as "Acidic Organic Waste" .
Container Selection: HDPE Carboy (4L or 20L).
Incompatibility Check:
DO NOT pour into a carboy containing bleach or hypochlorites.[4]
DO NOT pour into a carboy containing cyanides or sulfides (risk of HCN/H2S gas with acid).[4]
Manifesting: List both the guanidine derivative and the sulfuric acid concentration on the waste tag.
The Mechanism of Danger: Why Segregation Matters
Understanding the why reinforces safety compliance. Below is the reaction pathway that occurs if this specific guanidine salt is accidentally mixed with bleach during disposal or cleaning.
Figure 2: The chemical pathway of chloramine generation. This reaction is rapid and occurs at room temperature.
Emergency Spill Response
If Bis(1-(3-methoxypropyl)guanidine) sulfate is spilled:
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, use an N95 respirator to prevent inhalation.
Containment:
Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.
Liquid (Acidic): Neutralize with sodium bicarbonate (baking soda) until bubbling stops.
RCRA Classification: While the specific CAS for this salt may not be listed under 40 CFR 261.33 (P or U lists), the waste generator is responsible for determining characteristics. If mixed with sulfuric acid (pH ≤ 2), it is D002 (Corrosive) [1].
Sewer Disposal: Prohibited.[2] Guanidine salts are toxic to aquatic life and nitrogen-loading to water systems [2].
References
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
Qiagen. (2025).[1][5][6] Safety Data Sheet: Guanidine Hydrochloride and derivatives. (General class reference for guanidine incompatibility). [Link]
University of Illinois Urbana-Champaign (DRS). (2023). Chemical Waste Segregation and Packaging. Division of Research Safety. [Link]
Personal protective equipment for handling Bis(1-(3-methoxypropyl)guanidine), sulfuric acid
CAS: 1315366-59-6 | Format: Solid/Crystalline Salt Executive Safety Summary Senior Scientist Note: While the nomenclature "sulfuric acid" appears in the compound name, this material is the sulfate salt of the guanidine d...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 1315366-59-6 | Format: Solid/Crystalline Salt
Executive Safety Summary
Senior Scientist Note: While the nomenclature "sulfuric acid" appears in the compound name, this material is the sulfate salt of the guanidine derivative, not free sulfuric acid. Consequently, the immediate risk profile shifts from "Corrosive/Thermal" to "Irritant/Particulate."
However, guanidine derivatives are potent chaotropic agents and membrane disruptors. Your primary safety objective is preventing mucosal contact (inhalation/eyes) and minimizing static-induced dust dispersion during weighing.
Hazard Classification (GHS):
Signal Word: WARNING
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)
Effective protection requires understanding the mechanism of exposure.
The "Why" Behind the Gear
The Guanidine Moiety: Guanidines are strong organic bases.[3] Upon contact with moisture (sweat, mucous membranes), they hydrolyze to form alkaline solutions that denature proteins and irritate tissues.
The Sulfate Counter-ion: While stabilizing the molecule, sulfate salts can be hygroscopic. Clumping may lead to forceful breaking of aggregates, releasing fine particulate dust.
Permeation: As a solid, permeation through gloves is slow. However, once solubilized in organic solvents (e.g., DMSO, Methanol), the carrier solvent drives the compound through standard nitrile.
PPE Selection Matrix
Protection Zone
Standard Protocol (Solid Handling)
High-Risk Protocol (Solution/Spill)
Technical Rationale
Respiratory
Fume Hood (Sash at 18")
N95/P100 Respirator
Primary control is engineering (hood). If weighing outside a hood is unavoidable, N95 is required to block irritant dust.
Hand
Nitrile (4 mil / 0.11 mm)
Double Nitrile or Laminate
Standard nitrile resists the solid salt. If dissolved in DMSO/MeOH, use laminate liners or double-glove to prevent solvent-mediated permeation.
Eye
Safety Glasses (Side Shields)
Chemical Goggles
Guanidine dust is a severe eye irritant. Goggles are mandatory if the powder is fine/dusty or if splash risk exists.
Body
Lab Coat (Cotton/Poly)
Tyvek Sleeves/Apron
Standard coat is sufficient for solids. Use Tyvek sleeves if handling large quantities to prevent cuff entrapment.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the compound.
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Operational Protocols
A. Weighing & Transfer (Critical Step)
Context: This is the moment of highest risk for inhalation exposure.
Static Control: Guanidine salts are often crystalline and prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
Damping: If the powder is excessively flighty, pre-wet the spatula with the receiving solvent (if compatible) to anchor the crystals.
Transfer: Never pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.
Decontamination: Immediately wipe the balance area with a moist paper towel (water/ethanol) to solubilize and remove invisible salt residues.
B. Solubilization
Solvent Choice: The compound is soluble in water and polar organic solvents (DMSO, Methanol).
Exotherm Check: While sulfate salts are generally stable, always add the solid to the solvent slowly.
Labeling: Clearly label the vessel "Irritant - Guanidine Derivative."
C. Spill Response[5]
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water) to dissolve the salt, then wipe up.
Liquid Spill: Absorb with standard vermiculite or chem-pads.
Decontamination: Clean surface with 10% ethanol followed by water.
Workflow & Disposal Logic
Figure 2: Waste stream segregation for guanidine salts.
Disposal Note: As a nitrogen-rich organic salt, this compound should generally be incinerated via a licensed chemical waste contractor (Stream: Non-halogenated Organics). Do not flush down the drain unless explicitly permitted by your facility's EHS guidelines for low-concentration guanidine buffers.
References
ChemScene. (2024). Safety Data Sheet: Bis(1-(3-methoxypropyl)guanidine), sulfuric acid (CAS 1315366-59-6).[4] Retrieved from
Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard (29 CFR 1910.134).[5] Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
European Chemicals Agency (ECHA). (2024). Guanidine Salts - Registration Dossier & C&L Inventory. Retrieved from